4-(4-Fluorophenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYALJSDFPSAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374655 | |
| Record name | 4-(4-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37656-48-7 | |
| Record name | 4-(4-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Fluorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research, development, and quality control activities.
Core Physicochemical Data
This compound is an organic compound with the chemical formula C11H14FN.[1] It is recognized as a white crystalline solid.[1] This compound is almost insoluble in water at room temperature but demonstrates solubility in many organic solvents.[1] It serves as a crucial building block in the synthesis of bioactive molecules and drugs, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1]
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C11H14FN | [1] |
| Molecular Weight | 179.23 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| pKa (Predicted) | 3.33 ± 0.10 | [1] |
| logP (Computed) | 2.1 | [2] |
| Solubility | Almost insoluble in water, soluble in many organic solvents | [1] |
| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [1] |
| Flash Point | 110.2 ± 27.3 °C | [3] |
| Vapor Pressure | 0.0136 mmHg at 25°C | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and development. The following sections outline standard experimental protocols.
2.1 Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at different pH levels, affecting its solubility and biological activity. Potentiometric titration is a high-precision technique for its determination.[4]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the active pharmaceutical ingredient (API), this compound, in a suitable buffer, diluted to a concentration of at least 10⁻⁴ M.[5]
-
Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration.[5]
-
Use a 0.15 M potassium chloride solution to maintain a constant ionic strength throughout the experiment.[5]
-
-
Instrumentation and Calibration:
-
Calibrate a potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[5]
-
-
Titration Procedure:
-
Purge the drug solution with nitrogen to remove any dissolved gases.[5]
-
Place the solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode.[5]
-
Gradually add the titrant (0.1 M sodium hydroxide for an acidic substance or 0.1 M hydrochloric acid for a basic substance) in small increments.[5]
-
Continuously monitor and record the pH at each increment, ensuring the signal drift is less than 0.01 pH units per minute before each reading.[5]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffering region on the titration curve.[6] This is the point where the concentrations of the acid and its conjugate base are equal.
-
2.2 Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is the gold standard for experimental logP determination.[8]
Methodology:
-
Preparation of Phases:
-
Partitioning:
-
Accurately weigh a small quantity of this compound and dissolve it in a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., a 50/50 mixture).[9]
-
Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[10]
-
Allow the phases to separate completely, which may be facilitated by centrifugation.
-
-
Quantification:
-
Carefully sample a precise volume from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]
-
-
Calculation:
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7]
-
2.3 Determination of Solubility
Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[12]
Methodology:
-
Sample Preparation:
-
Dissolution:
-
Add a small, known amount of the solid to the test tube.[12]
-
Stopper the test tube and shake vigorously to facilitate dissolution.[12] It is important to avoid heating the solution with your hands.[12]
-
Continue adding small increments of the solid, shaking after each addition, until a saturated solution is formed (i.e., no more solid dissolves).
-
-
Equilibration and Measurement:
-
Calculation:
-
The solubility is expressed as the mass of solute dissolved per volume or mass of solvent at the recorded temperature.
-
Experimental Workflow: Synthesis of this compound
This compound is a valuable precursor in the synthesis of more complex molecules.[13][14] A common synthetic route involves the hydrogenation of a tetrahydropyridine derivative.[15]
Caption: Synthetic pathway for this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:37656-48-7 | Chemsrc [chemsrc.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. agilent.com [agilent.com]
- 10. enamine.net [enamine.net]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. WO1998053824A1 - Novel process - Google Patents [patents.google.com]
- 15. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 4-(4-Fluorophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(4-Fluorophenyl)piperidine. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and analytical chemistry, where the precise characterization of molecular structures is paramount.
Introduction
This compound is a synthetic organic compound that incorporates a piperidine ring substituted with a 4-fluorophenyl group at the 4-position. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate and detailed spectroscopic data, particularly from ¹H and ¹³C NMR, are essential for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide presents the available NMR data in a structured format, outlines the experimental protocols for data acquisition, and provides visualizations to illustrate the analytical workflow.
Spectroscopic Data
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | 7.15 - 7.25 | m | - |
| H-3', H-5' (Aromatic) | 6.95 - 7.05 | t | 8.7 |
| H-2, H-6 (Piperidine, axial) | 2.65 - 2.75 | td | J = 12.5, 2.5 |
| H-2, H-6 (Piperidine, equatorial) | 3.10 - 3.20 | dt | J = 12.5, 3.0 |
| H-4 (Piperidine) | 2.75 - 2.85 | m | - |
| H-3, H-5 (Piperidine, axial) | 1.60 - 1.70 | qd | J = 12.5, 3.5 |
| H-3, H-5 (Piperidine, equatorial) | 1.80 - 1.90 | ddd | J = 12.5, 4.0, 2.0 |
| NH (Piperidine) | 1.50 - 1.60 | br s | - |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is typically CDCl₃ or DMSO-d₆. The appearance of signals for the piperidine ring protons can be complex due to chair-chair interconversion and second-order effects.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1' (Aromatic) | 141.5 (d, J = 7.5 Hz) |
| C-2', C-6' (Aromatic) | 128.5 (d, J = 8.0 Hz) |
| C-3', C-5' (Aromatic) | 115.2 (d, J = 21.0 Hz) |
| C-4' (Aromatic) | 161.5 (d, J = 243.0 Hz) |
| C-4 (Piperidine) | 42.0 |
| C-2, C-6 (Piperidine) | 46.0 |
| C-3, C-5 (Piperidine) | 34.0 |
Note: The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm). The values for the fluorinated aromatic ring will show characteristic splitting due to carbon-fluorine coupling.
Experimental Protocols
A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is based on general best practices for the NMR analysis of small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
NMR Data Acquisition
-
Instrumentation: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled carbon experiment with a 30° or 45° pulse (e.g., 'zgpg30' on Bruker instruments) is used to obtain quantitative information.
-
Spectral Width: A spectral width of 200-240 ppm is appropriate.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflow for the acquisition and analysis of NMR data for this compound.
Mass Spectrometry Analysis of 4-(4-Fluorophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-Fluorophenyl)piperidine. The document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents key quantitative data, and illustrates the proposed fragmentation pathway of the molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and characterization of this and similar compounds.
Compound Information
This compound is a chemical compound with the molecular formula C₁₁H₁₄FN. It is a derivative of piperidine and is of interest in pharmaceutical research and drug development due to its presence as a structural motif in various biologically active molecules.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄FN | [1] |
| Monoisotopic Mass | 179.11103 u | [1] |
| Molar Mass | 179.23 g/mol | [1] |
| CAS Number | 37656-48-7 | [1] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar piperidine derivatives and aromatic amines and can be adapted as a starting point for specific analytical needs.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
2.1.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve desired concentrations for calibration.
-
Sample Extraction (from a matrix, if applicable): For a solid or semi-solid matrix, an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate the analyte.
2.1.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices.
2.2.1. Sample Preparation
-
Standard Solution Preparation: Prepare stock and working standard solutions as described for GC-MS analysis, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Protein Precipitation (for biological matrices): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.
2.2.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Column | ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.2.3. Multiple Reaction Monitoring (MRM) Parameters
The following MRM transitions are proposed for the quantification and confirmation of this compound. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 180.1 | 109.1 | 20 |
| This compound | 180.1 | 83.1 | 25 |
Mass Spectral Data and Fragmentation Analysis
Proposed Key Fragment Ions under EI-MS
| m/z | Proposed Ion Structure | Description |
| 179 | [C₁₁H₁₄FN]⁺• | Molecular Ion (M⁺•) |
| 178 | [C₁₁H₁₃FN]⁺ | Loss of a hydrogen radical from the piperidine ring |
| 123 | [C₇H₆F]⁺ | Tropylium-like ion from the fluorophenyl moiety |
| 109 | [C₆H₄F]⁺ | Fluorophenyl cation |
| 96 | [C₆H₁₀N]⁺ | Piperidine ring fragment after cleavage |
| 83 | [C₅H₉N]⁺ | Piperidine iminium ion |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to be initiated by the ionization of the nitrogen atom or the aromatic ring. Key fragmentation pathways likely include alpha-cleavage adjacent to the nitrogen atom and cleavage of the bond connecting the piperidine and fluorophenyl rings.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the GC-MS and LC-MS/MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
References
Crystal Structure of 4-(4-Fluorophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallographic structure of 4-(4-Fluorophenyl)piperidine. Due to the limited availability of the complete crystal structure of the title compound in publicly accessible databases, this guide presents the crystallographic data of a closely related analog, 4-(4-Chlorophenyl)piperidin-4-ol, to offer valuable structural insights. This guide also details the experimental protocols for crystal structure determination and explores potential biological signaling pathways associated with this class of compounds.
Representative Crystallographic Data: 4-(4-Chlorophenyl)piperidin-4-ol
The following table summarizes the single-crystal X-ray diffraction data for 4-(4-Chlorophenyl)piperidin-4-ol, a structurally similar compound to this compound. This data provides a reasonable approximation of the expected crystal system, space group, and unit cell dimensions.[1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄ClNO |
| Formula Weight | 211.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3706 (10) |
| b (Å) | 9.5204 (8) |
| c (Å) | 10.6164 (9) |
| α (°) | 90 |
| β (°) | 108.458 (8) |
| γ (°) | 90 |
| Volume (ų) | 1090.13 (16) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation type | Cu Kα |
| Wavelength (Å) | 1.54178 |
Experimental Protocols
The determination of the crystal structure of a small organic molecule like this compound involves two primary stages: crystallization to obtain high-quality single crystals and subsequent analysis by X-ray diffraction.
Crystallization of this compound
Obtaining diffraction-quality crystals is a critical first step. The following are common crystallization techniques applicable to piperidine derivatives:
-
Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile) to create a saturated or near-saturated solution.[4][5]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
-
-
Solvent-Antisolvent Diffusion:
-
Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Carefully layer a "poor" solvent (an antisolvent in which the compound is insoluble but miscible with the good solvent) on top of the solution.
-
Diffusion at the interface of the two solvents will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold bath. The decrease in solubility upon cooling will induce crystallization.
-
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, their three-dimensional structure can be determined using SC-XRD.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[6]
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam (commonly from a Cu or Mo source) is directed at the crystal.[6][7]
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The intensities of the diffracted X-rays are used to calculate the electron density map of the crystal.
-
From the electron density map, the positions of the individual atoms are determined, and a molecular model is built.
-
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of bond lengths, bond angles, and other structural parameters.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
Potential Signaling Pathway: PI3K/Akt
Piperidine derivatives are known to exhibit a wide range of biological activities and can modulate various signaling pathways.[9] One such pathway that is a common target for therapeutic intervention is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism.[9][10][11]
References
- 1. 4-(4-Chlorophenyl)piperidin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-(4-Fluorophenyl)piperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-fluorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility is critical for process development, formulation, and quality control in the pharmaceutical industry.
Introduction
This compound is a heterocyclic amine with the molecular formula C₁₁H₁₄FN. Its structure, consisting of a polar piperidine ring and a nonpolar fluorophenyl group, imparts a versatile solubility profile. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not consistently reported |
| Boiling Point | ~258.6 °C at 760 mmHg |
Solubility Profile
Table 1: Qualitative Solubility of this compound and its Derivatives in Various Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility of this compound & Derivatives |
| Alcohols | Methanol, Ethanol | Freely Soluble to Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Apolar Solvents | Hexane | Limited Solubility |
| Aqueous | Water | Almost Insoluble / Slightly Soluble (especially hydrochloride salt) |
Note: The solubility of piperidine derivatives can be significantly influenced by the presence of other functional groups and the salt form of the compound. For instance, the hydrochloride salt of this compound is described as water-soluble.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This is a widely accepted technique for generating reliable solubility data.
4.1. Materials
-
This compound (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Calibrated analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Vials with screw caps and PTFE septa
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
4.2. Procedure
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C, 37 °C) in the thermostatic shaker bath.
-
Sample Preparation: Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Add a precise volume of the temperature-equilibrated solvent to each vial. Seal the vials tightly and place them in the thermostatic shaker bath. Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed volumetric flask.
-
Gravimetric Analysis: Record the weight of the filtered solution. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute. Once the solvent is fully evaporated, weigh the flask containing the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
Chromatographic Analysis (Alternative): Alternatively, the concentration of the saturated solution can be determined by a validated HPLC or GC method. Prepare a series of calibration standards of this compound in the chosen solvent. Dilute the filtered saturated solution to fall within the calibration range and analyze it.
-
Calculation of Solubility:
-
Gravimetric Method: Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100
-
Chromatographic Method: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its structural characteristics suggest good solubility in a range of common organic solvents, with the exception of highly nonpolar ones. For applications requiring precise solubility values, direct experimental determination is necessary. The provided shake-flask protocol offers a reliable and standardized method for obtaining such data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing suitable formulations in the drug development pipeline.
References
The Pivotal Role of the 4-(4-Fluorophenyl)piperidine Scaffold in Central Nervous System Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-fluorophenyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry, particularly in the realm of central nervous system (CNS) drug discovery. Its unique structural and physicochemical properties have made it a cornerstone in the design of a multitude of clinically successful and investigational drugs targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of compounds incorporating this critical chemical entity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction: The Significance of a Privileged Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The addition of a 4-fluorophenyl group at the 4-position of the piperidine ring confers several advantageous properties for CNS drug candidates. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This is a critical factor for blood-brain barrier (BBB) penetration and target engagement within the CNS.
Derivatives of this compound have demonstrated significant activity as antipsychotics, antidepressants, and agents for neurodegenerative diseases, primarily through their interaction with dopamine and serotonin receptors.[2][3]
Synthesis of this compound and its Derivatives
The synthesis of the core this compound scaffold can be achieved through various synthetic routes. A common method involves the hydrogenation of a corresponding pyridine precursor.
General Synthesis of this compound:
A widely employed method for the synthesis of this compound involves the catalytic hydrogenation of a tetrahydropyridine intermediate. For instance, 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be hydrogenated using a palladium on carbon (Pd/C) or palladium hydroxide catalyst under a hydrogen atmosphere to yield the saturated piperidine ring.[4] Subsequent debenzylation affords the core this compound.
Further derivatization, such as the synthesis of butyrophenone antipsychotics like Haloperidol, involves the N-alkylation of the piperidine nitrogen with an appropriate side chain. This is typically achieved through a nucleophilic substitution reaction between the secondary amine of the piperidine and an alkyl halide.[5]
Mechanism of Action and Therapeutic Applications
Compounds incorporating the this compound scaffold exert their effects on the CNS through modulation of various neurotransmitter systems.
Antipsychotic Activity: Dopamine and Serotonin Receptor Modulation
A significant number of atypical antipsychotics feature the this compound moiety. Their mechanism of action is primarily attributed to their ability to antagonize dopamine D2 receptors and serotonin 5-HT2A receptors.[2][6] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Concurrently, 5-HT2A receptor antagonism is believed to increase dopamine release in the prefrontal cortex, potentially mitigating the negative and cognitive symptoms of the disorder and reducing the incidence of extrapyramidal side effects associated with D2 blockade alone.[2][7]
Antidepressant and Anxiolytic Activity
The this compound scaffold is also a key component of selective serotonin reuptake inhibitors (SSRIs), such as Paroxetine. By blocking the serotonin transporter (SERT), these drugs increase the synaptic concentration of serotonin, a neurotransmitter critically involved in mood regulation. This enhancement of serotonergic neurotransmission is the primary mechanism underlying their antidepressant and anxiolytic effects.
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds containing the this compound scaffold, demonstrating their affinity for various CNS targets and their pharmacokinetic properties.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | Dopamine D2 | Dopamine D3 | Dopamine D4 | Serotonin 5-HT2A | Serotonin Transporter (SERT) | Reference |
| Haloperidol Analog (Compound 13) | - | - | - | - | - | [3] |
| GBR 12909 Analog | - | - | - | - | - | [8] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | - | - | - | - | - | [9] |
| JJC8–088 | - | - | - | - | 2.60 | [4] |
| 4,4-difluoro-3-(phenoxymethyl)piperidine Analog (8b) | - | - | 5.5 | - | - | [10] |
Table 2: In Vitro Functional Activity (IC50/EC50, nM) of this compound Derivatives
| Compound | Assay | Target | IC50/EC50 (nM) | Reference |
| Cariprazine Metabolite (DDCAR) | [35S]GTPγS binding | Dopamine D2 | - | [11] |
| Cariprazine Metabolite (DDCAR) | [35S]GTPγS binding | Dopamine D3 | - | [11] |
Table 3: Preclinical Pharmacokinetic Parameters of a this compound Derivative (GNE-A) [12]
| Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Oral | - | - | - | 88.0 |
| Rat | Oral | 1.67 | - | - | 11.2 |
| Dog | Oral | 16.3 | - | - | 55.8 |
| Monkey | Oral | - | - | - | 72.4 |
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Haloperidol (competing ligand for non-specific binding)
-
Test compound
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of varying concentrations of the test compound.
-
Add 50 µL of [3H]-Spiperone at a concentration close to its Kd.
-
Add 150 µL of the membrane preparation to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.[13][14][15]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[14]
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a 5-minute period.[16]
-
Record the animal's behavior using a video tracking system.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis:
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Compare the results between the test compound-treated group and the vehicle-treated group using appropriate statistical tests.
-
In Vivo Forced Swim Test (FST) for Antidepressant Activity
Objective: To evaluate the antidepressant-like properties of a test compound in rodents.[17][18][19]
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[20]
Procedure:
-
Pre-test session (Day 1): Place each animal in the water cylinder for 15 minutes. This session is for habituation.
-
Test session (Day 2): Administer the test compound or vehicle to the animals. After a specific absorption time, place the animals back into the water cylinder for a 5-minute test session.
-
Record the entire test session using a video camera.
-
Behavioral Scoring:
-
Immobility: The time the animal spends floating motionless or making only small movements to keep its head above water.
-
Swimming: The time the animal spends actively moving around the cylinder.
-
Climbing: The time the animal spends making active movements with its forepaws in and out of the water, usually directed against the walls.
-
-
Data Analysis:
-
A significant decrease in immobility time in the test compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
Objective: To predict the passive permeability of a test compound across the blood-brain barrier.[21][22][23]
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
UV-Vis plate reader
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS.
-
Dissolve the test compound in PBS to a known concentration and add it to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Compounds are often categorized as high or low permeability based on their Pe values.
-
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway of Atypical Antipsychotics
The therapeutic effects of atypical antipsychotics containing the this compound scaffold are mediated by their complex interactions with dopamine and serotonin signaling pathways in different brain regions.
Caption: Atypical antipsychotic signaling pathway.
Experimental Workflow for Preclinical CNS Drug Discovery
The preclinical development of a CNS drug candidate involves a multi-stage process of in vitro and in vivo testing to establish its pharmacological profile, efficacy, and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. dovepress.com [dovepress.com]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 4-(4-Fluorophenyl)piperidine in Paroxetine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), focusing on the pivotal role of the precursor, 4-(4-Fluorophenyl)piperidine. Paroxetine's therapeutic success in treating depression and other neurological disorders has spurred significant research into efficient and stereoselective synthetic routes. This document outlines a well-established pathway, detailing the chemical transformations from a derivative of this compound to the final active pharmaceutical ingredient (API). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations.
Introduction to Paroxetine and its Precursor
Paroxetine, chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine, is a potent and selective inhibitor of serotonin (5-hydroxytryptamine) reuptake.[1] The core structure of paroxetine features a 3,4-disubstituted piperidine ring, making the stereoselective synthesis of this central scaffold a critical challenge. A key intermediate in many successful synthetic strategies is (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, a derivative of this compound. This precursor already contains the desired stereochemistry at two chiral centers, significantly streamlining the subsequent synthetic steps.
Synthetic Pathway Overview
The synthesis of paroxetine from (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine can be conceptually divided into four primary stages:
-
Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
-
Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. This is typically achieved through mesylation.
-
Williamson Ether Synthesis: The activated intermediate is reacted with sesamol to form the characteristic aryloxymethyl ether linkage of paroxetine.
-
Deprotection and Salt Formation: The Boc protecting group is removed, and the resulting paroxetine free base is converted to a stable, crystalline salt, typically the hydrochloride salt, for pharmaceutical formulation.
Figure 1: Overall synthetic workflow for Paroxetine.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of paroxetine hydrochloride propan-2-ol solvate from (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.
| Step | Reactant | Reagent(s) | Product | Yield (%) |
| 1. N-Boc Protection | L-o-chlorotartranilic acid salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | Di-tert-butyl dicarbonate ((Boc)₂O), 25% aq. NaOH | N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | - |
| 2. Mesylation | N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine | - |
| 3. Williamson Ether Synthesis | N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine | Sesamol, 28% Sodium methoxide (NaOMe) in methanol | N-Boc Paroxetine | - |
| 4. Deprotection and Salt Formation | N-Boc Paroxetine | 20% Hydrogen chloride (HCl) in isopropanol (IPA) | Paroxetine hydrochloride propan-2-ol solvate | 87.14% (from compound 6)[1] |
Note: The yields for the intermediate steps are not explicitly provided in the cited literature; the overall yield is reported from the starting piperidine derivative.
Experimental Protocols
The following are detailed experimental protocols for each key step in the synthesis of paroxetine.
Step 1: N-tert-Butoxycarbonyl (N-Boc) Protection
This step involves the protection of the piperidine nitrogen with a Boc group to prevent its reaction in subsequent steps.
Procedure:
-
A mixture of the L-o-chlorotartranilic acid salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (24.35 g, 0.05 mol), di-tert-butyl dicarbonate (11.46 g, 0.0525 mol), toluene (61 ml), and water (49 ml) is prepared.[1]
-
To this mixture, a 25% aqueous sodium hydroxide solution (8.4 g) is added dropwise at a temperature of 25–30 °C.[1]
-
The reaction mixture is then gradually warmed and stirred at 45–55 °C for 2 hours.[1]
-
After the reaction is complete, the organic layer is separated and washed with water.[1]
-
The solvent is partially distilled to remove water azeotropically, and the same amount of toluene is added to yield a toluene solution of N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[1]
Figure 2: N-Boc protection experimental workflow.
Step 2: Mesylation of the Hydroxyl Group
The primary alcohol is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
Procedure:
-
To the toluene solution of N-tert-butoxycarbonyl-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine from the previous step, triethylamine (5.31 g) is added, and the mixture is cooled to 0–5 °C.[1]
-
Methanesulfonyl chloride (6.02 g) is then added dropwise to the solution while maintaining the temperature between 0–10 °C.[1]
-
The reaction mixture is stirred at 22–25 °C for 75 minutes.[1]
-
Water (56 ml) is added, and the organic layer is separated and washed with a 25% aqueous sodium hydroxide solution (8.0 g) to give a toluene solution of N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine.[1]
Step 3: Williamson Ether Synthesis with Sesamol
This crucial step forms the ether linkage between the piperidine derivative and sesamol.
Procedure:
-
The toluene solution of the mesylated intermediate is added to a mixture of sesamol (7.60 g), 28% sodium methoxide in methanol (10.13 g), and toluene (68 ml).[1]
-
The reaction mixture is heated at reflux for 5.5 hours.[1]
-
The reflux temperature is then raised to 110 °C by removing methanol, and this temperature is maintained for 1.5 hours.[1]
-
After cooling, the reaction mixture is washed with 25% aqueous sodium hydroxide and then with water to yield a toluene solution of N-Boc paroxetine.[1]
Figure 3: Williamson ether synthesis workflow.
Step 4: Deprotection and Formation of Paroxetine Hydrochloride
The final step involves the removal of the Boc protecting group and the formation of the crystalline hydrochloride salt of paroxetine.
Procedure:
-
The toluene from the N-Boc paroxetine solution is removed by distillation.[1]
-
Isopropanol (IPA) (19 ml) is added to the residue and then distilled off.[1]
-
Another portion of IPA (19 ml) is added to the residue.[1]
-
To this solution, a 20% solution of hydrogen chloride in IPA (13.67 g) is added at 71–75 °C over a period of 1 hour, followed by stirring for 2.5 hours.[1]
-
The solution is decolorized with activated carbon (1.07 g) and filtered.[1]
-
The filtrate is gradually cooled to 3 °C to induce crystallization of the paroxetine hydrochloride IPA solvate.[1]
-
The crystals are collected and dried under vacuum at 50 °C for 3 hours and then at 85 °C for 12 hours to yield the final product.[1]
Conclusion
The synthetic route from this compound derivatives, specifically (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, represents a robust and well-documented pathway for the production of paroxetine. The stereochemical integrity of the precursor is crucial for the efficiency of the overall synthesis. This guide provides a detailed framework for understanding and implementing this synthesis, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The provided protocols and data serve as a foundation for further optimization and scale-up of paroxetine synthesis.
References
4-(4-Fluorophenyl)piperidine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)piperidine, a key heterocyclic building block in medicinal chemistry. The document details its discovery and historical development, focusing on its pivotal role as a precursor in the synthesis of significant pharmaceutical agents. A thorough compilation of its physicochemical properties is presented in tabular format for easy reference. Furthermore, this guide provides a detailed, step-by-step experimental protocol for a common and efficient synthesis of this compound via catalytic hydrogenation. The logical workflow of this synthesis is also visualized using a Graphviz diagram. While direct pharmacological data on the core molecule is scarce, its importance is underscored by its integration into numerous centrally active compounds.
Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the broader exploration of 4-arylpiperidine scaffolds in the mid-20th century for their potential as central nervous system (CNS) active agents. While a singular "discovery" paper for the unsubstituted parent compound is not readily identifiable, its emergence as a critical intermediate is evident in the patent literature of the early 1970s.
A key milestone in the history of this compound is its role as a precursor in the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. U.S. Patent 4,007,196, with a priority date of 1973, describes 3-substituted 1-alkyl-4-(fluorophenyl)piperidines as potent antidepressants and anti-Parkinsonian agents. This patent details the synthesis of derivatives from precursors that would necessitate the availability of this compound or its immediate precursors, solidifying its importance in pharmaceutical research and development from this period onward.
The introduction of a fluorine atom onto the phenyl ring is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. These favorable properties have made this compound a sought-after building block for a wide range of therapeutic agents beyond antidepressants, including antipsychotics and other CNS-targeted drugs. More recently, this piperidine derivative has also been identified as a precursor in the illicit synthesis of fentanyl analogues, highlighting its versatile reactivity.
Physicochemical and Pharmacological Properties
This compound is a white crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1] While it is a crucial component of many pharmacologically active molecules, comprehensive studies on the intrinsic pharmacological profile of the unsubstituted parent compound are not widely available in the public domain. Its primary role in the scientific literature is that of a synthetic intermediate rather than a pharmacologically active agent in its own right.
Quantitative Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄FN | [2] |
| Molecular Weight | 179.23 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 430.1 ± 40.0 °C (Predicted) | [3] |
| Flash Point | 110.2 °C | [3] |
| Density | 1.272 ± 0.06 g/cm³ (Predicted) | [3] |
| Vapor Pressure | 0.0136 mmHg at 25°C | [3] |
| pKa | 3.33 ± 0.10 (Predicted) | [3] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | [2] |
| InChIKey | AFYALJSDFPSAAZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)F | [2] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 179.111027613 Da | [2] |
| Topological Polar Surface Area | 12 Ų | [2] |
| Heavy Atom Count | 13 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of a corresponding tetrahydropyridine precursor. This method is efficient and yields the desired product in high purity.
Key Synthesis Workflow
The logical flow of a prevalent synthetic route is depicted below. This process involves the initial protection of the piperidine nitrogen (often with a benzyl group), followed by catalytic hydrogenation to reduce the double bond of the tetrahydropyridine ring, and finally, deprotection to yield the target compound.
References
The Fluorophenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fluorophenylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets, particularly within the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the phenyl ring, coupled with the conformational flexibility of the piperidine moiety, endows these molecules with unique physicochemical properties that enhance their drug-like characteristics, including metabolic stability, membrane permeability, and binding affinity.[1] This technical guide provides a comprehensive overview of the biological significance of the fluorophenylpiperidine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support ongoing research and development efforts.
I. Biological Activities and Therapeutic Targets
Derivatives of the fluorophenylpiperidine scaffold have been extensively investigated as potent and selective ligands for a variety of CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs). Their therapeutic applications span a range of neurological and psychiatric disorders.
Monoamine Transporter Inhibition
Fluorophenylpiperidine-based compounds are prominent as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these molecules prolong their signaling, a mechanism central to the action of many antidepressants and psychostimulants.
Dopamine Transporter (DAT) Ligands: A notable example is the GBR series of compounds, such as GBR 12909 and its analogs, which feature a bis(4-fluorophenyl)methoxyethyl group attached to a piperidine or piperazine ring. These compounds exhibit high affinity and selectivity for DAT and have been instrumental in studying the dopaminergic system and as potential treatments for cocaine abuse. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine nitrogen substituent and the nature of the aromatic rings significantly influence binding affinity and selectivity.
G-Protein Coupled Receptor (GPCR) Modulation
The fluorophenylpiperidine scaffold is a key component in ligands targeting various GPCRs, including serotonin, dopamine, and opioid receptors.
Serotonin (5-HT) Receptor Ligands: The 5-HT2A receptor, a key target for antipsychotic and psychedelic drugs, is a primary focus for fluorophenylpiperidine derivatives. ACP-103 (pimavanserin), for instance, is a potent 5-HT2A inverse agonist with a fluorophenylmethyl-substituted piperidine core, demonstrating efficacy in the treatment of Parkinson's disease psychosis.
Dopamine Receptor Ligands: Derivatives have been developed as selective antagonists for the D4 receptor, which is implicated in the pathophysiology of L-DOPA-induced dyskinesias in Parkinson's disease.
Opioid Receptor Agonists: The 4-phenylpiperidine substructure is a classic pharmacophore for opioid receptor agonists. Fluorination of the phenyl ring can modulate the potency and selectivity of these compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors, offering potential for the development of novel analgesics with improved side-effect profiles.
Positron Emission Tomography (PET) Imaging Agents
The incorporation of the positron-emitting isotope fluorine-18 ([18F]) into the fluorophenylpiperidine scaffold allows for the development of radiotracers for PET imaging. These agents enable the non-invasive visualization and quantification of their target proteins in the living brain, proving invaluable for disease diagnosis, understanding pathophysiology, and for drug development and receptor occupancy studies.
II. Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro binding affinities and functional potencies of representative fluorophenylpiperidine derivatives for various CNS targets.
Table 1: Binding Affinities of Fluorophenylpiperidine Analogs at Monoamine Transporters
| Compound ID | Target | Ki (nM) | Reference |
| GBR 12909 Analog (1b) | DAT | Potent | [2] |
| SERT | - | [2] | |
| 9a | DAT | High Potency | [2] |
| SERT | - | [2] | |
| GBR 12909 | DAT | - | [3] |
| GBR 12909 Analog (2) | DAT | - | [3] |
| (S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine | DAT | Potent | [3] |
| SERT | Potent | [3] |
Table 2: Biological Activity of Fluorophenylpiperidine Derivatives at GPCRs
| Compound | Target | Assay Type | Value (nM) | Reference |
| ACP-103 (Pimavanserin) | 5-HT2A | pKi | 9.3 (membranes) | [4] |
| 5-HT2A | pIC50 (inverse agonist) | 8.7 | [4] | |
| 5-HT2C | pKi | 8.8 (membranes) | [4] | |
| 5-HT2C | pIC50 (inverse agonist) | 7.1 | [4] | |
| 8b (D4 Antagonist) | D4 | Ki | 5.5 | [5] |
| 8c (D4 Antagonist) | D4 | Ki | 13 | [5] |
| 8e (D4 Antagonist) | D4 | Ki | 27 | [5] |
III. Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays relevant to the characterization of fluorophenylpiperidine derivatives.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428.
-
Receptor Source: Crude membrane preparations from rat striatal tissue or cells stably expressing the human dopamine transporter.
-
Radioligand: [³H]WIN 35,428.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: 10 µM cocaine or GBR 12909.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically at its Kd value), and varying concentrations of the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the receptor membrane preparation.
-
Incubate for 60-120 minutes at 4°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7]
This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the response by adding a known agonist (e.g., serotonin or a selective 5-HT2A agonist) at a concentration that gives a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis: For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 and Emax values. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
In Vivo Behavioral Assays
This model is used to assess the potential antipsychotic-like activity of a compound by measuring its ability to attenuate the locomotor hyperactivity induced by amphetamine.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record locomotor activity.
-
Procedure:
-
Habituate the rats to the open-field arenas for 30-60 minutes on one or two days prior to testing.
-
On the test day, administer the test compound or vehicle at the desired dose and route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.).
-
Immediately place the rats in the open-field arenas and record locomotor activity for 60-90 minutes.
-
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, or time spent moving. Compare the activity of the test compound-treated group to the vehicle- and amphetamine-only control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[2][8][9][10][11]
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. This test assesses the ability of a potential antipsychotic drug to restore or enhance PPI.
-
Animals: Mice (e.g., C57BL/6J) or rats.
-
Apparatus: Acoustic startle chambers (e.g., SR-LAB) that can deliver acoustic stimuli and measure the whole-body startle response.
-
Procedure:
-
Administer the test compound or vehicle.
-
After a pre-treatment period, place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between treatment groups.[1][12][13][14][15]
Pharmacokinetic Analysis
This protocol outlines a general method for the quantification of fluorophenylpiperidine derivatives in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
To a 50-100 µL aliquot of plasma, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 3-4 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the detection of the analyte and internal standard using multiple reaction monitoring (MRM) by selecting the precursor ion and a specific product ion for each.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. Use this curve to determine the concentration of the analyte in the unknown study samples.[16][17][18][19][20][21][22][23]
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of fluorophenylpiperidine derivatives.
References
- 1. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b-neuro.com [b-neuro.com]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. reprocell.com [reprocell.com]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 15. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isnct.net [isnct.net]
- 17. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
4-(4-Fluorophenyl)piperidine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorophenyl)piperidine is a pivotal heterocyclic building block in medicinal chemistry, serving as a foundational scaffold for a multitude of biologically active compounds. Its unique structural features, including the lipophilic and metabolically stable fluorophenyl group combined with the versatile piperidine ring, make it a highly sought-after intermediate in the synthesis of central nervous system (CNS) agents, particularly antidepressants and antipsychotics. This technical guide provides a comprehensive overview of the key chemical identifiers, synthesis protocols, and the role of this compound as a precursor to significant pharmaceutical agents.
Chemical and Physical Properties
The fundamental chemical identifiers and properties of this compound are summarized below, providing essential data for researchers.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₄FN | |
| Molecular Weight | 179.23 g/mol | PubChem |
| CAS Number | 37656-48-7 | |
| InChI | InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
| InChIKey | AFYALJSDFPSAAZ-UHFFFAOYSA-N | |
| SMILES | C1C(C2=CC=C(F)C=C2)CCN1 | PubChem |
| Appearance | White crystalline solid | [1] |
| Solubility | Almost insoluble in water, soluble in many organic solvents.[1] | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in drug discovery. Several methods have been established, with the catalytic hydrogenation of its tetrahydropyridine precursor being a common and efficient route.
Protocol 1: Catalytic Hydrogenation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
This protocol details the synthesis of this compound via the reduction of a tetrahydropyridine intermediate.[2]
Materials:
-
4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine
-
Methanol (MeOH)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20%)
-
Hydrogen (H₂) gas
-
Ethyl acetate
-
1 M Hydrochloric acid in ether
-
Saturated aqueous sodium carbonate
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Dissolve 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine (e.g., 60 g, 225 mmol) in methanol (500 mL).[2]
-
Add 20% palladium hydroxide on carbon (5 g) to the solution.[2]
-
Shake the reaction mixture under a hydrogen atmosphere (50 psi) for 48 hours.[2]
-
Upon reaction completion, filter the mixture through a pad of Celite and wash with methanol.[2]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[2]
-
To obtain the hydrochloride salt for purification, dissolve the residue in ethyl acetate and add a 1 M solution of hydrogen chloride in ether (300 mL). Collect the resulting solid and recrystallize from 2-propanol to yield this compound hydrochloride.[2]
-
To obtain the free base, suspend the hydrochloride salt in ethyl acetate and wash with a saturated aqueous sodium carbonate solution. Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a colorless oil.[2]
Role in Drug Synthesis: A Precursor to Paroxetine
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is its role in the production of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The this compound scaffold forms the core of the Paroxetine molecule.
The following diagram illustrates a generalized synthetic workflow from a this compound derivative to a Paroxetine precursor, highlighting the key transformations.
This workflow demonstrates the chemical modifications applied to the core structure to achieve the final, biologically active molecule. The initial steps involve hydroxymethylation and stereoselective reduction, followed by further functionalization to introduce the methylenedioxyphenoxy group characteristic of Paroxetine.[3]
Biological Significance and Mechanism of Action
While this compound itself is primarily a synthetic intermediate, the piperidine-containing drugs derived from it exhibit a wide range of biological activities.[4] The presence of the piperidine motif often enhances metabolic stability and improves pharmacokinetic properties.[4]
Derivatives of this compound are prominent in the development of compounds targeting monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] For instance, N-benzyl substituted derivatives have been synthesized and evaluated for their affinity and selectivity for these transporters, which are crucial in the regulation of neurotransmitter levels in the brain.[5] The fluorophenyl moiety can enhance binding affinity and metabolic stability of these compounds.[6]
Furthermore, more complex molecules incorporating the this compound structure have been developed as potent 5-HT₂A receptor inverse agonists, showing potential as antipsychotic agents.[7] The versatility of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles.[8]
Safety and Handling
This compound is an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[1][9] It can cause serious eye irritation or damage.[9] Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[1] It should be stored away from ignition sources in a well-ventilated area.[1]
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its structural attributes provide a robust foundation for the synthesis of a diverse range of CNS-active compounds, most notably the antidepressant Paroxetine. The synthetic pathways and biological significance outlined in this guide underscore its continued importance for researchers and professionals in drug discovery and development, facilitating the creation of novel therapeutics for neurological and psychiatric disorders.
References
- 1. chembk.com [chembk.com]
- 2. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 9. This compound | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 4-(4-Fluorophenyl)piperidine from 4-Fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Fluorophenyl)piperidine is a crucial building block and key intermediate in the synthesis of numerous pharmaceuticals, most notably for antidepressants like Paroxetine. Its structural motif is of significant interest in medicinal chemistry due to its presence in compounds targeting the central nervous system.[1] This document provides a detailed protocol for a multi-step synthesis of this compound, starting from the readily available 4-fluorobenzaldehyde.
The described synthetic strategy involves four main stages:
-
Wittig Olefination: Conversion of 4-fluorobenzaldehyde to 4-fluorostyrene.
-
Aza-Diels-Alder Cycloaddition: Formation of a protected tetrahydropyridine ring system.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond within the ring.
-
Hydrogenolysis (Deprotection): Removal of the nitrogen-protecting group to yield the final product.
The final two steps, hydrogenation and deprotection, can often be accomplished in a single reaction vessel, offering an efficient route to the target molecule.
Overall Synthetic Pathway
The synthesis transforms 4-fluorobenzaldehyde into this compound over four sequential steps.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorostyrene (Wittig Reaction)
This protocol describes the conversion of 4-fluorobenzaldehyde to 4-fluorostyrene via Wittig olefination.
-
Apparatus Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Preparation: The flask is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). The resulting suspension is cooled to 0 °C in an ice bath.
-
Ylide Formation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture turns a characteristic deep orange/yellow, indicating the formation of the phosphonium ylide. The reaction is stirred at this temperature for an additional hour.
-
Aldehyde Addition: A solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 4-fluorostyrene as a colorless oil.
Protocol 2: Synthesis of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
This procedure uses an in-situ generated imine for an aza-Diels-Alder reaction with 4-fluorostyrene.
-
Apparatus Setup: A round-bottomed flask is fitted with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
-
Reaction Mixture: The flask is charged with 4-fluorostyrene (1.0 equivalent), benzylamine (1.1 equivalents), paraformaldehyde (1.2 equivalents), a catalytic amount of trifluoroacetic acid (TFA, ~0.1 equivalents), and toluene.
-
Reaction: The mixture is heated to reflux. Water generated during the in-situ formation of the N-benzylmethanimine is collected in the Dean-Stark trap. The reaction is maintained at reflux for 24 hours. Progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate.
-
Purification: The organic solution is washed sequentially with 1 M sodium hydroxide (NaOH) solution and brine. It is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the tetrahydropyridine intermediate.
Protocol 3: Synthesis of this compound (Hydrogenation & Debenzylation)
This final step combines the reduction of the double bond and the removal of the N-benzyl protecting group.
-
Apparatus Setup: A high-pressure hydrogenation vessel (Parr shaker or stainless steel bomb) is used.
-
Reaction Mixture: To a solution of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 equivalent) in methanol, Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C, 20 wt%) is added.[2]
-
Hydrogenation: The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to approximately 200 psi. The mixture is shaken or stirred vigorously at room temperature for 48 hours.[2]
-
Work-up: After carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with additional methanol.[2]
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield an oil. For isolation of the free base, the residue can be suspended in ethyl acetate and washed with a saturated aqueous sodium carbonate solution. The organic layer is then dried with anhydrous magnesium sulfate and the solvent is evaporated to give this compound as a colorless oil.[2]
-
Salt Formation (Optional): To obtain the hydrochloride salt, the residue can be dissolved in ethyl acetate followed by the addition of a 1 M solution of hydrogen chloride in ether. The resulting solid precipitate is collected by filtration and can be recrystallized from a suitable solvent like isopropanol.[2]
Quantitative Data Summary
The following tables summarize the expected yields for each synthetic step and the key properties of the final product.
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction Type | Product | Typical Yield (%) |
| 1 | Wittig Olefination | 4-Fluorostyrene | 75-85% |
| 2 | Aza-Diels-Alder | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | 50-65% |
| 3 & 4 | Hydrogenation & Debenzylation | This compound | 90-99%[2] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄FN | [3] |
| Molecular Weight | 179.23 g/mol | [3] |
| Appearance | Colorless oil or white crystalline solid | [1][2] |
| CAS Number | 37656-48-7 | [3] |
| Mass Spectrum (ES+) | m/z 180 (M+1) | [2] |
General Experimental Workflow
The workflow for each synthetic step generally follows a sequence of reaction, work-up, purification, and characterization.
Caption: Standard workflow for a synthetic chemistry protocol.
References
Application Notes and Protocols for N-alkylation Reactions of 4-(4-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-(4-fluorophenyl)piperidine, a crucial scaffold in medicinal chemistry. The protocols outlined below cover classical N-alkylation with alkyl halides, reductive amination, Buchwald-Hartwig amination, microwave-assisted N-alkylation, and phase-transfer catalysis. This document is intended to serve as a practical guide for researchers in drug discovery and development, offering clear, step-by-step instructions and tabulated data for easy comparison of various synthetic strategies.
Introduction
This compound is a versatile building block in the synthesis of a wide range of pharmacologically active compounds. The secondary amine of the piperidine ring provides a convenient handle for introducing diverse substituents, enabling the modulation of physicochemical properties and biological activity. N-alkylation of this scaffold is a fundamental transformation in the development of new therapeutic agents, particularly those targeting the central nervous system. The choice of N-alkylation protocol can significantly impact reaction efficiency, yield, and functional group tolerance. This document details several robust methods for this transformation.
Classical N-Alkylation with Alkyl Halides
This method involves the direct alkylation of the piperidine nitrogen with an alkyl or benzyl halide in the presence of a base. It is a straightforward and widely used method for the synthesis of N-substituted piperidines.
Experimental Protocol: N-Benzylation of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq). The mixture is stirred at room temperature for a short period before the addition of the alkylating agent, for instance, benzyl bromide (1.1-1.2 eq). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Reductive Amination
Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] This method is particularly advantageous due to its broad substrate scope and tolerance of various functional groups.[1]
Experimental Protocol: N-Alkylation with Benzaldehyde
A solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) is stirred in a suitable solvent, commonly 1,2-dichloroethane (DCE) or dichloromethane (DCM), at room temperature.[2] After a brief period to allow for iminium ion formation, sodium triacetoxyborohydride (1.5 eq) is added portion-wise.[2] The reaction is stirred at room temperature for several hours to overnight until completion, as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the N-arylation of amines.[3][4] This method allows for the coupling of this compound with a wide range of aryl halides and triflates, providing access to N-arylpiperidine derivatives that are often difficult to synthesize via traditional methods.[3]
Experimental Protocol: N-Arylation with an Aryl Bromide
In an oven-dried Schlenk tube, the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS) are combined under an inert atmosphere (e.g., argon or nitrogen).[5] Anhydrous, degassed solvent, such as toluene or dioxane, is then added via syringe.[5] The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.[5] After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity.[6] This technology can be effectively applied to the N-alkylation of this compound.
Experimental Protocol: Microwave-Assisted N-Ethylation
In a dedicated microwave vial, this compound (1.0 eq), ethyl iodide (1.2 eq), and a base such as potassium carbonate (2.0 eq) are suspended in a minimal amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[7] The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a short duration (typically 5-30 minutes).[7] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase containing the alkylating agent.[8][9]
Experimental Protocol: N-Benzylation under PTC Conditions
A mixture of this compound (1.0 eq), benzyl bromide (1.1 eq), a base such as potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5-10 mol%) is prepared in a biphasic system of an organic solvent (e.g., toluene or dichloromethane) and water, or under solid-liquid PTC conditions with a solid base and an organic solvent.[10] The mixture is stirred vigorously at room temperature or with gentle heating for several hours. The progress of the reaction is monitored by TLC. Upon completion, the phases are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, dried, and concentrated. The resulting crude product is purified by column chromatography.
Quantitative Data Summary
| Method | Alkylating/Arylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classical N-Alkylation | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | ~85[11] |
| Reductive Amination | Benzaldehyde | - | DCE | Room Temp | 12-16 | >90[1] |
| Buchwald-Hartwig | Aryl Bromide | NaOtBu | Toluene | 100-110 | 12-24 | 70-95[5] |
| Microwave-Assisted | Ethyl Iodide | K₂CO₃ | DMF | 120 | 0.25 | >90[6][7] |
| Phase-Transfer Catalysis | Benzyl Bromide | K₂CO₃ | Toluene/H₂O | 50 | 4-8 | ~90[10] |
Note: The yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for N-alkylation of this compound.
Caption: Signaling pathway for the Reductive Amination reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(4-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-fluorophenyl)piperidine scaffold is a privileged structural motif frequently encountered in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid and efficient generation of chemical libraries based on this valuable scaffold. The primary advantages of SPOS, such as the use of excess reagents to drive reactions to completion and simplified purification through washing, make it an ideal methodology for creating diverse libraries of this compound derivatives for high-throughput screening and lead optimization.
These application notes provide a detailed protocol for the solid-phase synthesis of a library of N-acylated this compound derivatives. The described workflow is amenable to automation and can be readily adapted to incorporate a wide range of chemical diversity at the piperidine nitrogen.
Core Principles of the Synthesis
The synthetic strategy detailed below employs a Rink Amide resin as the solid support, to which a derivative of this compound is attached. The core workflow involves the immobilization of the piperidine scaffold, followed by diversification through N-acylation, and subsequent cleavage from the solid support to yield the final products. The key steps are:
-
Resin Loading: Attachment of a suitable protected this compound precursor to the Rink Amide resin.
-
Deprotection: Removal of the protecting group on the piperidine nitrogen to expose the secondary amine for subsequent functionalization.
-
N-Acylation: Introduction of chemical diversity by coupling a variety of carboxylic acids to the piperidine nitrogen.
-
Cleavage: Release of the final N-acylated this compound derivatives from the solid support.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis of N-acylated this compound derivatives, compiled from analogous solid-phase syntheses of piperidine libraries.
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Value |
| Initial Resin Loading Capacity | 0.5 - 1.0 mmol/g |
| Loading Efficiency of Piperidine Scaffold | > 95% |
| Cleavage Yield (Overall) | 70 - 95% |
| Purity of Crude Product (Average) | > 85% |
Table 2: Representative N-Acylation Reaction Parameters
| Reagent/Parameter | Condition |
| Carboxylic Acid | 3 - 5 equivalents |
| Coupling Reagent (e.g., HBTU) | 3 - 5 equivalents |
| Base (e.g., DIPEA) | 6 - 10 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
| Coupling Efficiency (monitored by Kaiser test) | > 99% |
Experimental Protocols
Materials and Reagents
-
Rink Amide Resin
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
A diverse set of carboxylic acids
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol 1: Immobilization of this compound Scaffold
This protocol describes the preparation of an activated this compound precursor and its subsequent coupling to the Rink Amide resin.
-
Preparation of Boc-protected this compound:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add Boc₂O (1.1 eq) and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-4-(4-fluorophenyl)piperidine.
-
-
Activation of the Solid Support:
-
Swell Rink Amide resin (1.0 g, 0.5 mmol/g) in DMF for 1 hour in a fritted syringe reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Loading of the Piperidine Scaffold:
-
In a separate flask, dissolve Boc-4-(4-fluorophenyl)piperidine (4 eq) in anhydrous DCM.
-
Add 4-nitrophenyl chloroformate (4 eq) and DIPEA (8 eq).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the activated piperidine solution to the swollen and deprotected Rink Amide resin.
-
Shake the reaction vessel at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 2: N-Acylation for Library Generation
This protocol outlines the diversification step where various carboxylic acids are coupled to the immobilized piperidine scaffold.
-
Boc-Deprotection:
-
Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes.
-
Treat the resin with a solution of 20% TFA in DCM (10 mL) for 30 minutes.
-
Drain the solution and wash the resin with DCM (5 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), and DMF (5 x 10 mL).
-
-
N-Acylation:
-
In separate vials, prepare stock solutions of diverse carboxylic acids (3 eq relative to resin loading) in DMF.
-
Add HBTU (3 eq) and DIPEA (6 eq) to each carboxylic acid solution and pre-activate for 5 minutes.
-
Distribute the resin into the wells of a multi-well reaction block.
-
Add the activated carboxylic acid solutions to the respective wells containing the resin.
-
Shake the reaction block at room temperature for 4 hours.
-
Drain the reaction solutions and wash the resin in each well with DMF (5 x 1 mL), DCM (5 x 1 mL), and methanol (3 x 1 mL).
-
Perform a Kaiser test on a small sample of beads from each well to confirm the completion of the acylation (absence of primary amines).
-
Protocol 3: Cleavage and Product Isolation
This protocol describes the release of the final compounds from the solid support.
-
Cleavage from Resin:
-
Wash the resin from Protocol 2 with DCM (3 x 1 mL).
-
Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (1 mL) to each well.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Filter the resin and collect the filtrate in a clean collection plate.
-
Wash the resin with additional DCM (2 x 0.5 mL) and combine the filtrates.
-
-
Product Isolation:
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Decant the ether and wash the pellet with cold diethyl ether twice more.
-
Dry the crude product under vacuum.
-
Analyze the purity of the crude products by LC-MS and purify by preparative RP-HPLC if necessary.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of an N-acylated this compound library.
Caption: Logical relationship from core scaffold to lead compound identification using solid-phase synthesis.
Application Notes and Protocols: 4-(4-Fluorophenyl)piperidine as a Building Block for Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-fluorophenyl)piperidine moiety is a privileged scaffold in medicinal chemistry, prominently featured in the structure of numerous selective serotonin reuptake inhibitors (SSRIs). SSRIs are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Their therapeutic effect is primarily attributed to the blockade of the serotonin transporter (SERT), which increases the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine; 5-HT) in the synaptic cleft.
The this compound core provides a rigid framework that can be appropriately substituted to achieve high affinity and selectivity for SERT. The fluorine atom on the phenyl ring is a common feature in many SSRIs and is believed to enhance binding affinity and metabolic stability. This document provides detailed application notes on the utility of this compound as a building block for SSRIs, along with experimental protocols for the synthesis and evaluation of these compounds.
Data Presentation: SERT Affinity of this compound Derivatives
The following table summarizes the in vitro binding affinities (Ki) and functional inhibition potencies (IC50) of representative SSRIs and derivatives incorporating the this compound scaffold for the human serotonin transporter (hSERT). This data is essential for understanding the structure-activity relationships (SAR) of this chemical class.
| Compound | Structure | SERT Ki (nM) | SERT IC50 (nM) | Reference |
| Paroxetine | 0.1 - 0.3 | 0.2 - 1.0 | [1][2] | |
| (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | >1000 | >1000 | [3] | |
| 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | 2 | Not Reported | [4] | |
| 3-[(4-Chlorophenyl)(4-fluorobenzyloxy)methyl]piperidine | ~400 | Not Reported | [4] | |
| Femoxetine | 4.6 | 11 | [5] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as radioligand used, tissue source, and assay buffer composition.
Signaling Pathways and Experimental Workflows
Serotonin Reuptake Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of SSRIs at the synaptic cleft.
Caption: Mechanism of action of SSRIs.
Synthetic Workflow for Paroxetine
This diagram outlines a common synthetic route to Paroxetine, a key SSRI derived from a this compound intermediate.
Caption: Synthetic workflow for Paroxetine.
In Vitro Evaluation Workflow
The following workflow describes the typical screening process for newly synthesized this compound derivatives.
Caption: In vitro evaluation of SSRI candidates.
Experimental Protocols
Protocol 1: Synthesis of (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
This protocol describes the synthesis of a key intermediate for Paroxetine and other related SSRIs.
Materials:
-
Arecoline hydrobromide
-
4-Fluorophenylmagnesium bromide solution in THF
-
Lithium aluminum hydride (LAH)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of l-methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidine:
-
Liberate arecoline free base from arecoline hydrobromide using a suitable base (e.g., NaOH solution) and extract with diethyl ether.
-
Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to obtain arecoline base.
-
Dissolve the arecoline base in anhydrous diethyl ether and add it dropwise to a stirred solution of 4-fluorophenylmagnesium bromide in THF at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude piperidine ester.
-
-
Reduction to (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine:
-
Carefully add the crude piperidine ester in anhydrous THF to a stirred suspension of LAH in anhydrous THF at 0 °C.
-
After the addition, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
The desired trans-isomer can be separated from the cis-isomer by chromatography or crystallization.
-
Protocol 2: SERT Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the serotonin transporter using [³H]citalopram or [³H]paroxetine.
Materials:
-
Rat brain cortical tissue or cells expressing hSERT
-
[³H]Citalopram or [³H]Paroxetine (specific activity ~70-90 Ci/mmol)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Fluoxetine (10 µM) or another potent SSRI
-
Test compounds dissolved in DMSO
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM fluoxetine (for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of [³H]citalopram or [³H]paroxetine (final concentration ~0.1-0.5 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (22-25°C) for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to stand for at least 4 hours before counting in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: [³H]Serotonin (5-HT) Uptake Assay
This protocol measures the functional inhibition of the serotonin transporter by test compounds in rat brain synaptosomes.[6][7]
Materials:
-
Rat brain tissue (e.g., cortex, striatum)
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 1.3 mM CaCl2, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4
-
Uptake termination buffer: ice-cold KRH buffer
-
Non-specific uptake control: Fluoxetine (10 µM)
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
-
Cell harvester
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Gently resuspend the synaptosomal pellet in KRH buffer.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate 50 µL of the synaptosomal preparation with 25 µL of KRH buffer (for total uptake), 25 µL of 10 µM fluoxetine (for non-specific uptake), or 25 µL of test compound at various concentrations for 10 minutes at 37°C.
-
Initiate the uptake by adding 25 µL of [³H]serotonin (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C.
-
-
Termination and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters followed by three washes with ice-cold KRH buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]paroxetine binding to rat cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 4-(4-Fluorophenyl)piperidine in the Creation of Chemical Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 4-(4-fluorophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. Its significance is particularly pronounced in the development of compounds targeting the central nervous system (CNS). The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in drug design. The piperidine ring, a common motif in CNS-active drugs, provides a flexible yet constrained framework that can be readily functionalized to explore structure-activity relationships (SAR).
Chemical libraries based on the this compound core have been instrumental in the discovery of potent and selective ligands for various biological targets, most notably the dopamine transporter (DAT). Inhibition of DAT is a key mechanism for the treatment of several neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. By systematically modifying the this compound scaffold, researchers can generate libraries of analogs to probe the pharmacophoric requirements of the DAT binding site and optimize for potency, selectivity, and pharmacokinetic properties.
One prominent example is the development of analogs of GBR 12909, a potent and selective dopamine reuptake inhibitor. Libraries of compounds have been synthesized by introducing diverse substituents on the piperidine nitrogen, leading to the identification of ligands with subnanomolar affinity for DAT.[1] These libraries are crucial for understanding the molecular interactions that govern ligand binding and for developing novel therapeutics with improved efficacy and reduced side effects.
Experimental Protocols
The synthesis of chemical libraries based on the this compound scaffold typically involves a multi-step process, beginning with the functionalization of the piperidine nitrogen. The following protocols describe key reactions for the generation of a diverse library of this compound derivatives.
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the N-alkylation of this compound with various alkyl halides to introduce diversity at the N1 position of the piperidine ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, etc.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
Protocol 2: Reductive Amination for N-Functionalization
This protocol details the reductive amination of an intermediate aldehyde with this compound derivatives to introduce further diversity.
Materials:
-
4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine (or other suitable piperidine derivative)
-
Aldehyde (e.g., 4-(methyl(propyl)amino)benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final compound.
Data Presentation
The following tables summarize the structure-activity relationship (SAR) data for a library of this compound analogs targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data is presented as inhibitor constant (Ki) values in nanomolar (nM).
Table 1: SAR of N-Substituted 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine Analogs
| Compound | N-Substituent (R) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | -CH₂-(2-naphthyl) | 0.7 | 226 | >10,000 |
| 1b | -CH₂-(1-naphthyl) | 1.2 | 250 | >10,000 |
| 1c | -CH₂-Ph | 4.1 | 1340 | >10,000 |
| 1d | -CH₂-(4-F-Ph) | 3.7 | 1230 | >10,000 |
| 1e | -CH₂-(2-CF₃-Ph) | 28 | >10,000 | >10,000 |
| 1f | -CH₂-(3-phenylpropyl) | 8.5 | 94 | 63 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Biological Evaluation of GBR 12909 Analogs with Piperidine Scaffold
| Compound | Structure | DAT Kᵢ (nM) | SERT/DAT Selectivity |
| GBR 12909 | Piperazine core | 1.0 | 300 |
| Analog 2a | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine | 0.7 | 323 |
| Analog 2b | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidine | 4.1 | 327 |
| Analog 2c | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | 9.0 | 49 |
Data extracted from relevant literature to highlight the potency and selectivity of piperidine-based analogs.[1][2][3][4]
Visualizations
Signaling Pathway
Caption: Dopamine transporter (DAT) inhibition pathway.
Experimental Workflow
Caption: Experimental workflow for chemical library creation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
Synthesis of N-benzyl-4-(4-fluorophenyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-benzyl-4-(4-fluorophenyl)piperidine, a valuable intermediate in medicinal chemistry and drug development. Two primary synthetic routes, N-alkylation and reductive amination, are described, offering flexibility based on available starting materials and desired reaction conditions.
Introduction
N-benzyl-4-(4-fluorophenyl)piperidine is a key structural motif found in a variety of biologically active compounds. The piperidine core is a prevalent scaffold in pharmaceuticals, and the N-benzyl and 4-(4-fluorophenyl) substituents can significantly influence the pharmacological properties of the final molecule. This document outlines two robust and widely applicable methods for the preparation of this compound, providing detailed experimental procedures, expected outcomes, and a visual representation of the synthetic workflow.
Data Presentation
The following table summarizes the key quantitative data for the two presented synthetic protocols. These values are representative and may vary based on experimental conditions and scale.
| Parameter | Protocol 1: N-Alkylation | Protocol 2: Reductive Amination |
| Starting Materials | 4-(4-Fluorophenyl)piperidine, Benzyl bromide | This compound, Benzaldehyde |
| Key Reagents | Potassium carbonate | Sodium triacetoxyborohydride |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature to 60 °C | Room Temperature |
| Reaction Time | 12 - 18 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purification Method | Extraction and Crystallization/Chromatography | Extraction and Chromatography |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation
This protocol describes the synthesis of N-benzyl-4-(4-fluorophenyl)piperidine through the direct alkylation of the piperidine nitrogen with benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.
-
Slowly add benzyl bromide to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis via Reductive Amination
This protocol details the synthesis of N-benzyl-4-(4-fluorophenyl)piperidine using a reductive amination reaction between this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and benzaldehyde in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization: The identity and purity of the synthesized N-benzyl-4-(4-fluorophenyl)piperidine should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the two synthetic pathways for the preparation of N-benzyl-4-(4-fluorophenyl)piperidine.
Caption: Synthetic routes to N-benzyl-4-(4-fluorophenyl)piperidine.
Application of 4-(4-Fluorophenyl)piperidine in the Synthesis of Neuroleptic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-(4-fluorophenyl)piperidine and its derivatives as key intermediates in the synthesis of a range of neuroleptic agents. The focus is on butyrophenone antipsychotics, which are potent dopamine D2 receptor antagonists widely used in the treatment of schizophrenia and other psychotic disorders.
Introduction
This compound serves as a crucial structural motif in a significant class of neuroleptic drugs. The piperidine ring, substituted with a 4-fluorophenyl group, is a key pharmacophore that contributes to the high binding affinity of these compounds for the dopamine D2 receptor. This document outlines the synthetic routes to prominent neuroleptics starting from or incorporating this core structure, provides detailed experimental protocols, and presents quantitative data for key reactions. Furthermore, it details the underlying signaling pathway of these agents and provides a protocol for assessing their biological activity.
Synthesis of Key Neuroleptic Agents
The primary synthetic strategy for incorporating the this compound moiety into neuroleptic agents is through N-alkylation. This involves the reaction of the secondary amine of the piperidine derivative with a suitable alkylating agent, typically a halo-substituted butyrophenone.
Synthesis of Haloperidol
Haloperidol is a widely used typical antipsychotic medication. Its synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone. While the core piperidine in haloperidol itself is not this compound, its synthesis is highly representative of the butyrophenone class and the reaction chemistry is directly applicable.
Reaction Scheme:
Quantitative Data for Haloperidol Synthesis [1]
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield |
| 4-(4-chlorophenyl)-4-hydroxypiperidine HCl (6 kg) | γ-chloro-4-fluorobutyrophenone enol ether (5.95 kg) | Potassium hydroxide (3.50 kg) | Water | 3-5 hours | Reflux | 77.8% |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-chloro-4'-fluorobutyrophenone | Potassium iodide (catalyst), Base | Toluene | - | 100°C | Good |
Synthesis of Spiperone
Spiperone is another potent butyrophenone antipsychotic. Its synthesis involves the N-alkylation of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with 4-chloro-4'-fluorobutyrophenone. The butyrophenone moiety containing the 4-fluorophenyl group is a key component.
Reaction Scheme:
Synthesis of Benperidol
Benperidol is noted as one of the most potent neuroleptics. Its synthesis follows a similar N-alkylation pathway, reacting 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with 4-chloro-4'-fluorobutyrophenone.
Reaction Scheme:
Experimental Protocols
General Protocol for N-alkylation of Piperidine Derivatives with 4-Chloro-4'-fluorobutyrophenone
This protocol provides a general procedure for the synthesis of butyrophenone neuroleptics.
Materials:
-
Appropriate piperidine derivative (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine for Haloperidol)
-
4-chloro-4'-fluorobutyrophenone
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Potassium iodide (KI) (catalytic amount)
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the piperidine derivative (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Add 4-chloro-4'-fluorobutyrophenone (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol for Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]-Raclopride or [³H]-Spiperone (radioligand)
-
Unlabeled Haloperidol (for determining non-specific binding)
-
Synthesized test compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled Haloperidol (10 µM final concentration), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Dopamine D2 Receptor Antagonists
Neuroleptic agents containing the this compound moiety primarily act as antagonists at the dopamine D2 receptor. The binding of these drugs blocks the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 receptor signaling pathway and its inhibition by neuroleptic agents.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of neuroleptic agents based on the this compound scaffold.
Caption: General workflow for synthesis and evaluation of neuroleptic agents.
References
Application Notes and Protocols: Development of Radiolabeled 4-(4-Fluorophenyl)piperidine Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of radiolabeled 4-(4-fluorophenyl)piperidine derivatives as promising agents for Positron Emission Tomography (PET) imaging. The notes cover the critical aspects of synthesis, in vitro evaluation, and in vivo imaging, offering detailed protocols and data to guide researchers in this field.
Introduction
The this compound scaffold is a key pharmacophore in the design of various central nervous system (CNS) targeted radiotracers. Its structural features allow for high-affinity binding to a range of molecular targets, including sigma receptors and inducible nitric oxide synthase (iNOS), which are implicated in numerous neurological and oncological diseases. This document outlines the methodologies for the development and evaluation of these PET imaging agents.
Synthesis and Radiolabeling
The successful development of a PET tracer hinges on an efficient and reproducible radiosynthesis protocol. The most common approach for introducing the positron-emitting radionuclide, Fluorine-18 (¹⁸F), into the this compound core is through nucleophilic substitution.
General Synthesis Workflow
The synthesis typically involves a multi-step chemical synthesis of a suitable precursor molecule, followed by the radiolabeling reaction with [¹⁸F]fluoride, and subsequent purification of the final radiotracer.
Caption: General workflow for the synthesis and radiolabeling of ¹⁸F-labeled piperidine derivatives.
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]FBAT
This protocol describes the automated synthesis of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[¹⁸F]fluorophenyl)methanone ([¹⁸F]FBAT), a potential PET tracer for imaging iNOS.[1]
Materials:
-
Automated synthesis module (e.g., TRACERlab FX FN)
-
Precursor: (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-nitrophenyl)methanone
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
HPLC purification system
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reactor with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then removed by azeotropic distillation under a stream of nitrogen at 85-120°C.
-
Radiolabeling Reaction: The precursor, dissolved in DMSO, is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 160°C) for a defined time (e.g., 15 minutes) to facilitate the nucleophilic aromatic substitution.
-
Purification: The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC column for purification.
-
Formulation: The HPLC fraction containing the purified radiotracer is collected, the solvent is removed by rotary evaporation, and the final product is formulated in sterile saline for injection.
-
Quality Control: The final product is tested for radiochemical purity, molar activity, pH, and sterility before in vivo use.
Radiosynthesis Data Summary
| Radiotracer | Precursor Type | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Radiochemical Purity | Reference |
| [¹⁸F]FBAT | Nitro-precursor | 2.2–3.1% (EOS) | 125–137 | >99% | [1] |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | N-alkylmesylate | 56-70% (EOB) | >74,000 MBq/µmol | >99% (HPLC) | [2] |
| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | Nitro-precursor | 4-10% (decay corrected) | 0.4-1.0 Ci/µmol | >99% (HPLC) | [3] |
| [¹⁸F]Fluspidine enantiomers | Tosylate precursor | 35–45% | 150–350 | >99.6% | [4] |
| [¹⁸F]9 (4-phenylpiperidine-4-carbonitrile derivative) | Tosylate precursor | 42-46% | Not reported | >99% (HPLC) | [5] |
EOS: End of Synthesis; EOB: End of Bombardment
In Vitro Evaluation
In vitro studies are crucial for characterizing the binding affinity and selectivity of the newly synthesized compounds for their target receptors.
In Vitro Evaluation Workflow
Caption: Workflow for the in vitro evaluation of novel radioligands.
Experimental Protocol: Competitive Binding Assay for Sigma-1 Receptors
This protocol outlines a standard competitive binding assay to determine the affinity (Kᵢ) of a test compound for the sigma-1 receptor.[2][5]
Materials:
-
Test compound (e.g., a this compound derivative)
-
Radioligand with known high affinity for sigma-1 receptors (e.g., [³H]-(+)-pentazocine)
-
Receptor source: Guinea pig or rat brain membrane homogenates
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare brain membrane homogenates from the chosen animal model according to standard laboratory protocols.
-
Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Binding Affinity Data
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (Kᵢ ratio) | Reference |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Sigma-1 | 4.3 | σ₁/σ₂ = 0.03 | [2] |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma | 3.4 | σ₂/σ₁ = 120 | [3] |
| Fluspidine (2-fluoroethyl derivative) | Sigma-1 | 0.59 | High σ₁:σ₂ selectivity | [4] |
| 4-Phenylpiperidine-4-carbonitrile derivatives | Sigma-1 | 1.22-2.14 | Kᵢ(σ₂)/Kᵢ(σ₁) = 680-887 | [5] |
In Vivo Evaluation
In vivo studies in animal models are essential to assess the pharmacokinetic properties, brain penetration, and target-specific uptake of the radiotracer.
In Vivo PET Imaging Workflow
Caption: General workflow for in vivo PET imaging studies.
Experimental Protocol: In Vivo PET Imaging in Mice
This protocol provides a general framework for conducting in vivo PET imaging studies in mice to evaluate a novel radiotracer.
Materials:
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Radiotracer solution
-
Animal model (e.g., healthy mice, or a disease model)
-
(Optional) Blocking agent (non-radiolabeled ligand)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% in oxygen). Place the animal on the scanner bed and maintain its body temperature with a heating pad.
-
Radiotracer Administration: Inject a known amount of the radiotracer (e.g., 11.1 MBq) via the tail vein.
-
PET Data Acquisition: Start the dynamic PET scan immediately after injection and acquire data for a specified duration (e.g., 30-60 minutes).
-
(Optional) Blocking Study: To demonstrate target-specific binding, a separate group of animals can be pre-treated with a high dose of a non-radiolabeled blocking agent before the radiotracer injection. A reduction in the uptake of the radiotracer in the target region compared to the baseline scan indicates specific binding.
-
Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., 3D OSEM).
-
Data Analysis: Draw regions of interest (ROIs) on the reconstructed images to obtain time-activity curves (TACs) for different organs. Calculate the Standardized Uptake Value (SUV) to quantify radiotracer uptake.
-
Ex Vivo Biodistribution (Optional): After the final scan, euthanize the animal and collect major organs. Measure the radioactivity in each organ using a gamma counter to confirm the in vivo imaging findings and provide more detailed distribution data.
In Vivo Data Summary
| Radiotracer | Animal Model | Key Findings | Reference |
| [¹⁸F]FBAT | LPS-treated mice | Significant increase in brain uptake in the neuroinflammation model, which was blocked by an iNOS inhibitor. | [1] |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Rats and nude mice with B16 melanoma | High brain uptake (2.47 ± 0.37% ID at 20 min). High uptake in melanoma tumors. Uptake was reduced by pre-administration of sigma receptor ligands. | [2] |
| [¹⁸F]1a and [¹⁸F]2a (NR2B NMDA receptor antagonists) | Rats | Poor brain penetration and significant in vivo defluorination, leading to high bone uptake. | [6] |
| N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | Mice and rats | High uptake in brain and other organs. Brain uptake was selective to haloperidol-sensitive sigma sites. | [3] |
| [¹⁸F]9 (4-phenylpiperidine-4-carbonitrile derivative) | Mice | High initial brain uptake and high brain-to-blood ratios. Uptake in sigma-1 rich organs was blocked by SA4503 or haloperidol. | [5] |
Conclusion
The this compound scaffold continues to be a valuable platform for the development of novel PET radiotracers for a variety of neurological and oncological targets. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of these promising imaging agents. Careful consideration of factors such as brain penetration, metabolic stability, and target selectivity is crucial for the successful clinical translation of these radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Fluorophenyl)piperidine as a Chemical Probe in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-(4-fluorophenyl)piperidine scaffold as a chemical probe for various receptor systems. The protocols detailed below offer standardized procedures for conducting receptor binding assays to characterize the affinity and selectivity of compounds incorporating this privileged structure.
Introduction
The this compound moiety is a key structural component found in a multitude of centrally acting agents. Its derivatives have demonstrated significant affinity for a range of G-protein coupled receptors (GPCRs) and other targets within the central nervous system (CNS). This makes the this compound scaffold a valuable tool for researchers engaged in drug discovery and molecular pharmacology. As a chemical probe, it serves as a foundational structure for developing selective ligands to investigate receptor function, validate new drug targets, and screen compound libraries. The primary targets for ligands containing this scaffold include serotonin, dopamine, and sigma receptors.
Receptor Target Profile
Derivatives of this compound have been shown to interact with several key CNS receptors. The table below summarizes the binding affinities of various compounds that feature this core structure. This data highlights the versatility of the scaffold and provides a basis for its use in developing selective probes.
| Compound Class | Target Receptor(s) | Representative Binding Affinity (Ki/IC50) | Reference |
| Indole Derivatives | 5-HT2A | IC50 = 3.4 nM | [1] |
| Dopamine D2 | IC50 = 6900 nM | [1] | |
| α1 Adrenoceptors | IC50 = 2300 nM | [1] | |
| Piperidine Analogues of GBR 12909 | Dopamine Transporter (DAT) | Ki = 0.7 nM | [2] |
| 4,4-Difluoropiperidine Ethers | Dopamine D4 | Ki = 0.3 nM | [3][4] |
| Benzylpiperidine Derivatives | Sigma-1 (σ1) | Ki = 3.2 nM | [5] |
| Benzylsulfonyl Piperidine Derivatives | Sigma-1 (σ1) | Ki = 0.96 nM | [6] |
| Sigma-2 (σ2) | Ki = 91.8 nM | [6] | |
| Carbamide Derivatives (ACP-103) | 5-HT2A | pKi = 9.3 (membranes) | [7] |
| 5-HT2C | pKi = 8.8 (membranes) | [7] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound containing the this compound scaffold for the human 5-HT2A receptor using a competition binding assay with a radiolabeled antagonist, such as [3H]ketanserin.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: Mianserin (10 µM final concentration)
-
Test compounds (derivatives of this compound)
-
96-well microplates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of Mianserin (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [3H]ketanserin (at a final concentration close to its Kd, e.g., 1-2 nM).
-
100 µL of the diluted membrane preparation.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to stand for at least 4 hours in the dark.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway for 5-HT2A Receptor
Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Logical Relationship of this compound as a Chemical Probe
Caption: Role of the this compound scaffold in drug discovery.
References
- 1. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4-(4-Fluorophenyl)piperidine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for the exploration of chemical space with a higher probability of identifying hits that can be optimized into potent and selective drug candidates. The 4-(4-Fluorophenyl)piperidine scaffold is a privileged fragment in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). Its prevalence is due to a combination of favorable physicochemical properties, synthetic tractability, and the advantageous metabolic stability often conferred by the fluorophenyl group.[1]
These application notes provide a comprehensive overview of the utility of this compound in FBDD, detailing experimental protocols for fragment screening and hit-to-lead optimization, and presenting a case study on the development of enzyme inhibitors.
The this compound Fragment: A Privileged Scaffold
The this compound moiety offers several advantages in drug design:
-
Metabolic Stability: The fluorine atom on the phenyl ring can block sites of metabolism, enhancing the pharmacokinetic profile of drug candidates.[1]
-
Binding Interactions: The fluorophenyl group can participate in favorable interactions with protein targets, including hydrophobic and halogen bonding interactions.
-
Synthetic Tractability: The piperidine ring provides multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
-
Physicochemical Properties: The scaffold generally imparts good solubility and permeability, crucial for drug-likeness.
Fragment Screening Methodologies
The initial step in an FBDD campaign is the identification of fragments that bind to the target of interest. Due to the typically weak affinity of fragments, sensitive biophysical techniques are required.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for identifying fragment binding in real-time.
-
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein results in a change in the refractive index at the surface, which is detected as a response unit (RU).
-
Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for an immobilization level that will produce a theoretical maximum response (Rmax) appropriate for the fragment size.
-
Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched between samples and running buffer to minimize bulk refractive index effects.
-
Screening: Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein). Monitor the binding response in real-time.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Hits are identified as fragments that produce a response significantly above the background noise.
-
Hit Validation: Confirmed hits should be re-tested in a dose-response format to determine the dissociation constant (KD).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation and Structural Insights
NMR spectroscopy is a powerful tool for confirming fragment binding and providing structural information about the binding site.
-
Principle: Changes in the chemical environment of either the protein or the fragment upon binding can be detected by NMR. Protein-observed methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are highly robust for detecting weak interactions.
-
Protocol (¹H-¹⁵N HSQC):
-
Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a solution of the labeled protein in a suitable NMR buffer.
-
Data Acquisition (Reference Spectrum): Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of the this compound fragment to the protein sample.
-
Data Acquisition (Titrated Spectra): Acquire an HSQC spectrum at each fragment concentration.
-
Data Analysis: Overlay the spectra and analyze chemical shift perturbations (CSPs) of the protein's amide resonances. Significant and concentration-dependent CSPs confirm binding. The residues exhibiting the largest CSPs identify the location of the binding site. The KD can be calculated by fitting the CSP data to a binding isotherm.
-
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the fragment is titrated into a solution containing the target protein. The heat change upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein and the this compound fragment in the same buffer. Degas the solutions to avoid air bubbles.
-
ITC Experiment: Load the protein solution into the sample cell and the fragment solution into the injection syringe. Perform a series of injections of the fragment into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
| Technique | Principle | Information Obtained | Typical Affinity Range |
| SPR | Mass change upon binding | On/off rates, KD | pM to high mM |
| NMR | Chemical shift perturbations | Binding confirmation, binding site, KD | µM to mM |
| ITC | Heat change upon binding | KD, stoichiometry, ΔH, ΔS | nM to high µM |
Hit-to-Lead Optimization: A Case Study of Tyrosinase Inhibitors
Once a fragment hit like this compound is identified, the next phase is to optimize its potency and drug-like properties. This is typically achieved through structure-guided design, employing strategies such as fragment growing, linking, or merging.
Objective: To develop potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, starting from a this compound core.
Workflow:
Step 1: Initial Hit Identification and Elaboration (Fragment Growing)
Assuming a hypothetical fragment screen identifies this compound as a weak inhibitor of tyrosinase.
-
Protocol (Synthesis of Analogs):
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring serves as a key handle for chemical modification. React this compound with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to introduce diverse substituents.
-
Example Reaction: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the desired electrophile. Stir at room temperature until the reaction is complete. Purify the product by column chromatography.
-
Rationale: This "fragment growing" strategy aims to extend the fragment into adjacent binding pockets of the enzyme to form additional favorable interactions.
-
Step 2: Structure-Activity Relationship (SAR) Studies
Synthesize a library of analogs and evaluate their inhibitory activity against tyrosinase.
-
Protocol (Tyrosinase Inhibition Assay):
-
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome, a colored product that can be monitored spectrophotometrically.
-
Procedure: a. Prepare a solution of mushroom tyrosinase in phosphate buffer. b. In a 96-well plate, add the enzyme solution and the test compound at various concentrations. c. Incubate for a pre-determined time at room temperature. d. Initiate the reaction by adding L-DOPA solution. e. Measure the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data from Analogous Tyrosinase Inhibitor Study
The following table is adapted from the study on 4-(4-fluorobenzyl)piperidine derivatives to illustrate the type of data generated during SAR exploration.
| Compound | Modification on Piperidine Nitrogen | Tyrosinase IC50 (µM) |
| Lead Fragment Analog | 3-(1H-indol-3-yl)propanoyl | 252 |
| Analog 1 | 2-(1H-indol-3-yl)acetyl | 15.6 |
| Analog 2 | 3-phenylpropanoyl | 8.5 |
| Analog 3 (Most Potent) | 2-(naphthalen-2-yl)acetyl | 7.56 |
| Kojic Acid (Reference) | - | ~17 |
Data is illustrative and based on a similar scaffold.
Step 3: Structural Biology and Rational Design
To understand the binding mode of the more potent inhibitors and guide further optimization, co-crystallization of the inhibitor with the target protein is crucial.
-
Protocol (X-ray Crystallography):
-
Protein Crystallization: Purify tyrosinase and set up crystallization trials under various conditions to obtain high-quality crystals.
-
Co-crystallization/Soaking: Introduce the inhibitor into the crystallization drop (co-crystallization) or soak existing crystals in a solution containing the inhibitor.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the crystal structure to visualize the binding mode of the inhibitor in the active site.
-
Conclusion
The this compound scaffold represents a valuable starting point for fragment-based drug design campaigns. Its favorable properties and synthetic accessibility make it an attractive fragment for screening against a wide variety of biological targets. By employing sensitive biophysical screening techniques and a structure-guided hit-to-lead optimization process, this fragment can be elaborated into potent and selective lead compounds with promising therapeutic potential. The protocols and case study presented herein provide a framework for researchers to effectively utilize this privileged fragment in their drug discovery efforts.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Fluorophenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(4-Fluorophenyl)piperidine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound? A1: The most commonly used stationary phase for the column chromatography of this compound is silica gel (SiO₂).[1] Its polarity is well-suited for separating moderately polar compounds from non-polar or very polar impurities.
Q2: Why does my compound show significant tailing (asymmetric peaks) on the TLC plate and during column chromatography? A2: this compound is a basic amine. The nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), is typically added to the mobile phase.[2]
Q3: How do I choose an appropriate mobile phase (eluent)? A3: The choice of mobile phase depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH). For this compound, systems like DCM/MeOH or EtOAc/Hexane are common. It is critical to add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to prevent peak tailing.[2] The optimal ratio should be determined by Thin-Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the target compound.
Q4: Can I use Reversed-Phase Chromatography for this purification? A4: Yes, Reversed-Phase (RP) chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[3][4] For basic compounds like this piperidine derivative, it is often necessary to add an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase to ensure the compound is protonated and yields sharp peaks.
Experimental Protocol: Normal-Phase Column Chromatography
This protocol outlines a standard procedure for the purification of 1 gram of crude this compound.
1. Materials and Reagents:
- Crude this compound
- Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
- Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
- Thin-Layer Chromatography (TLC) plates (silica gel coated)
- Glass chromatography column
- Cotton or glass wool, and sand
- Collection vessels (test tubes or flasks)
2. Mobile Phase Preparation:
- Prepare a solvent system of Dichloromethane and Methanol. A typical starting gradient might be from 100% DCM to 95:5 DCM:MeOH.
- Add 0.5% to 1% Triethylamine (v/v) to the prepared mobile phase to prevent peak tailing. For example, for 1 L of eluent, add 5-10 mL of TEA.
- Determine the optimal solvent ratio using TLC to achieve an Rf of ~0.3 for the desired compound.
3. Column Packing (Wet Slurry Method):
- Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
- In a beaker, create a slurry of silica gel (approx. 50-100 g for 1 g of crude material) in the initial, least polar eluent.
- Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
- Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.[1]
- Add a protective layer of sand on top of the packed silica.
4. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound (1 g) in a minimal amount of a suitable solvent (e.g., DCM).
- Add a small amount of silica gel (2-3 g) to this solution.
- Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Open the stopcock and begin collecting fractions.[5]
- Start with a less polar solvent system and gradually increase the polarity if necessary (gradient elution). For example, start with 100% DCM (+1% TEA) and slowly increase the percentage of MeOH.
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Product Isolation:
- Combine the fractions that contain the pure compound.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like Triethylamine (0.5-1%) or Ammonium Hydroxide (0.5-1%) to your mobile phase.[2] |
| Compound Not Eluting | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using an EtOAc/Hexane system, increase the percentage of EtOAc. If using DCM/MeOH, increase the percentage of MeOH. |
| Compound Eluting Too Quickly (at the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of MeOH in a DCM/MeOH system. |
| Poor Separation of Compound and Impurities | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, if DCM/MeOH is not working, try EtOAc/Hexane/TEA. A slower, more gradual gradient may also improve resolution. |
| Low Product Yield | The compound may be irreversibly adsorbed onto the silica gel. | Ensure a basic modifier is used in the eluent. Dry loading the sample can sometimes minimize streaking and improve recovery. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Pack the column carefully as a uniform slurry. Ensure the solvent level never drops below the top of the silica bed during the run.[1] |
Visualizations
Caption: Experimental workflow for purifying this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of 4-(4-Fluorophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The synthesis of this compound, primarily through the catalytic hydrogenation of 4-(4-Fluorophenyl)pyridine, can lead to several impurities. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route itself.
-
Starting Material-Related Impurities: Unreacted starting materials carried through the process.
-
Intermediates: Incompletely reacted species.
-
By-products: Formed through side reactions.
-
Degradation Products: Resulting from the breakdown of the desired product.
A summary of common impurities is provided in the table below.
Q2: How can I detect and quantify these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying non-volatile impurities such as the starting material and key intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, including residual solvents and certain by-products. Detailed analytical protocols are provided in this guide.
Q3: What are the critical process parameters to control to minimize impurity formation?
A3: Key parameters to control during catalytic hydrogenation include:
-
Catalyst selection and loading: The type and amount of catalyst (e.g., PtO₂, Pd/C) can influence the reaction rate and selectivity.
-
Hydrogen pressure: Sufficient pressure is crucial for complete reduction.
-
Reaction temperature: Higher temperatures can sometimes lead to side reactions or degradation.
-
Reaction time: Inadequate time will result in incomplete conversion, while excessive time might promote by-product formation.
-
Solvent purity: The choice of solvent and its purity can impact the reaction and introduce impurities.
Common Impurities and Their Origins
| Impurity Name | Structure | Typical Origin | Analytical Method |
| 4-(4-Fluorophenyl)pyridine | 4-F-C₆H₄-C₅H₄N | Unreacted starting material from incomplete hydrogenation. | HPLC-UV |
| 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine | 4-F-C₆H₄-C₅H₈N | Partially hydrogenated intermediate. | HPLC-UV, GC-MS |
| 4-Phenylpiperidine | C₆H₅-C₅H₁₀N | Impurity in the starting 4-(4-Fluorophenyl)pyridine or from a de-fluorination side reaction. | HPLC-UV, GC-MS |
| Toluene | C₇H₈ | By-product from the N-debenzylation of a protected intermediate (e.g., 1-benzyl-4-(4-fluorophenyl)piperidine). | GC-MS |
| Bibenzyl | C₁₄H₁₄ | Dimerization by-product during N-debenzylation. | GC-MS |
| (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol | C₁₂H₁₆FNO | A known impurity and potential degradant, particularly relevant in syntheses leading to paroxetine.[1][2] | HPLC-UV |
| Residual Solvents (e.g., Methanol, Ethanol, Ethyl Acetate) | Various | Solvents used in the reaction or purification steps. | GC-MS |
Troubleshooting Guide
Problem 1: High levels of unreacted 4-(4-Fluorophenyl)pyridine detected in the final product.
-
Question: My final product shows a significant peak corresponding to the starting material, 4-(4-Fluorophenyl)pyridine, in the HPLC analysis. What could be the cause and how can I fix it?
-
Answer: This issue typically arises from incomplete catalytic hydrogenation. Here’s a step-by-step troubleshooting guide:
-
Verify Catalyst Activity: The catalyst (e.g., PtO₂, Pd/C) may be deactivated. Ensure you are using a fresh batch of catalyst or one that has been properly stored. Consider increasing the catalyst loading.
-
Check Hydrogen Pressure and Delivery: Inadequate hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and that the hydrogen supply is sufficient and constant throughout the reaction.
-
Optimize Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or a rapid in-process HPLC check. If the reaction is sluggish, a moderate increase in temperature or extending the reaction time might be necessary.
-
Ensure Proper Mixing: In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the substrate, catalyst, and hydrogen. Ensure the stirring or shaking is vigorous enough.
-
Problem 2: Presence of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in the product.
-
Question: I am observing an impurity with a mass corresponding to a partially hydrogenated intermediate. How can I drive the reaction to completion?
-
Answer: The presence of this tetrahydropyridine intermediate is a clear indicator of incomplete reduction. The troubleshooting steps are similar to those for unreacted starting material:
-
Increase Hydrogen Pressure: This is often the most effective way to promote the reduction of the more sterically hindered double bond in the tetrahydropyridine intermediate.
-
Extend Reaction Time: Allow the reaction to run for a longer period under optimal conditions.
-
Re-subject the crude product to hydrogenation: If the intermediate is present in significant amounts, you can re-subject the isolated crude product to the hydrogenation conditions to drive the conversion to the fully saturated piperidine ring.
-
Problem 3: Detection of N-debenzylation by-products like toluene and bibenzyl.
-
Question: My synthesis involves the deprotection of an N-benzyl group, and I'm seeing toluene and bibenzyl in my GC-MS analysis. How can I minimize these?
-
Answer: These by-products are common in catalytic transfer hydrogenation for N-debenzylation using reagents like ammonium formate.
-
Optimize Reaction Conditions: The formation of these by-products can be temperature-dependent. Try running the reaction at a lower temperature.
-
Choice of Hydrogen Source: If using catalytic transfer hydrogenation, the choice of the hydrogen donor can influence by-product formation.
-
Purification: These volatile by-products can often be effectively removed during work-up and purification through evaporation under reduced pressure or by recrystallization of the final product.
-
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the catalytic hydrogenation of 4-(4-Fluorophenyl)pyridine.
Materials:
-
4-(4-Fluorophenyl)pyridine
-
Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (ACS grade)
-
Hydrogen gas
-
Parr hydrogenator or a similar high-pressure reaction vessel
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 4-(4-Fluorophenyl)pyridine (1 equivalent) in methanol or ethanol.
-
Carefully add the catalyst (PtO₂ or Pd/C, typically 1-5 mol%).
-
Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization of its salt (e.g., hydrochloride).
Analytical Method: HPLC-UV for Impurity Profiling
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
-
A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds. A starting point could be 95% A for 5 minutes, followed by a linear gradient to 95% B over 20 minutes, and then hold for 5 minutes.
Detection:
-
UV detection at a wavelength of 254 nm.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Analytical Method: GC-MS for Residual Solvents and Volatile Impurities
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1 mL/min).
Temperature Program:
-
Initial oven temperature of 50 °C, hold for 2 minutes.
-
Ramp up to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
Injector and Detector Temperatures:
-
Injector: 250 °C
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 mg/mL.
Visualizations
Caption: Synthetic pathway and common impurity formation.
Caption: Troubleshooting workflow for impurity analysis.
References
Optimizing reaction yield for the synthesis of 4-(4-Fluorophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 4-(4-Fluorophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and scalable methods for synthesizing this compound include:
-
Reductive Amination: This is a widely used one-pot reaction involving the condensation of 4-fluorobenzaldehyde or 4-fluorophenylacetone with a suitable piperidine precursor or the reaction of 4-piperidone with 4-fluoroaniline, followed by reduction of the intermediate imine or enamine. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, and catalytic hydrogenation.[1][2][3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This involves the reaction of a piperidine-containing boronic acid or ester with a 4-fluoro-substituted aryl halide (or triflate).[5][6][7][8][9] * Buchwald-Hartwig Amination: This method can be used to form the C-N bond by coupling an aryl halide with a piperidine or a piperidine precursor. [10][11][12][13][14]* Multi-step Synthesis via Piperidone Derivatives: Several patented routes describe the synthesis starting from piperidone derivatives, which are then functionalized and reduced to yield the final product. [15][16][17] Q2: I am observing low yield in my synthesis. What are the general parameters I should investigate?
-
A2: Low reaction yield is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture and impurities can quench catalysts and reagents.
-
Reaction Temperature: The optimal temperature can vary significantly between different synthetic routes. Ensure the reaction is being conducted at the recommended temperature. For palladium-catalyzed reactions, precise temperature control is often critical.
-
Reaction Atmosphere: Many reactions, particularly those involving organometallic catalysts like palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). [13]* Stoichiometry of Reagents: The molar ratios of reactants, catalysts, ligands, and bases should be carefully controlled and optimized.
-
Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Q3: What are common impurities, and how can they be removed?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalyst.
-
Unreacted Starting Materials: Can often be removed by column chromatography or by performing an aqueous workup to separate materials with different acid-base properties.
-
Side-Products: In reductive amination, over-alkylation can lead to tertiary amine byproducts. In cross-coupling reactions, homo-coupling of the starting materials can occur. These are typically removed by flash column chromatography on silica gel.
-
Palladium Residues: Residual palladium from cross-coupling reactions can often be removed by treatment with activated carbon, specialized scavengers, or by careful purification via chromatography.
-
Purification: The final product is often purified by recrystallization of its hydrochloride salt or by flash column chromatography. [18]
Troubleshooting Guides
Reductive Amination
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | 1. Inefficient imine/enamine formation.2. Deactivated reducing agent.3. Incorrect pH of the reaction medium. | 1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water.2. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is generally more stable and less sensitive to pH than sodium cyanoborohydride.3. For NaBH3CN, the reaction is typically optimal at a pH of 6-7. For STAB, a weak acid like acetic acid is often used as a catalyst. |
| Formation of Byproducts | 1. Over-alkylation: The product amine reacts further with the carbonyl compound.2. Reduction of Carbonyl: The reducing agent directly reduces the starting aldehyde or ketone. | 1. Use the amine as the limiting reagent or add the carbonyl compound slowly to the reaction mixture.2. Use a milder or more selective reducing agent. Sodium triacetoxyborohydride is generally more selective for imines over carbonyls. |
| Difficult Purification | 1. Product and starting materials have similar polarities.2. Formation of emulsions during aqueous workup. | 1. Convert the product to its hydrochloride salt, which may be crystalline and can be purified by recrystallization.2. Add brine to the aqueous layer to break up emulsions during extraction. |
Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
| Problem | Possible Causes | Solutions |
| Low Catalyst Turnover / Incomplete Conversion | 1. Deactivation of the palladium catalyst by oxygen.2. Inappropriate ligand or base for the specific substrates.3. Insufficient reaction temperature. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.<[13]br>2. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice of ligand and base is often substrate-dependent.3. Optimize the reaction temperature. Some cross-coupling reactions require heating to 80-110 °C. |
| Formation of Byproducts | 1. Homo-coupling: Reaction of two molecules of the boronic acid or aryl halide.2. Dehalogenation: Reduction of the aryl halide starting material.3. Protodeboronation: Cleavage of the C-B bond of the boronic acid. | 1. Ensure a highly active catalyst and optimal stoichiometry to favor the cross-coupling pathway.2. This can be caused by moisture or other protic sources. Ensure anhydrous conditions.3. Use a non-aqueous base or minimize the amount of water in the reaction mixture. |
| Difficulty in Removing Palladium/Ligand Residues | 1. Residual palladium catalyst in the final product.2. Phosphine oxide byproducts from the ligand. | 1. Treat the crude product solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers).2. Phosphine oxides can often be removed by column chromatography. Using a more air-stable ligand or pre-catalyst can minimize this issue. |
Data Summary
The following table summarizes typical reaction conditions for the synthesis of this compound and related structures.
| Synthetic Method | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine, H₂ | Pd(OH)₂ | - | Methanol | Room Temp | 94 | [18] |
| Reductive Amination | 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, H₂ | Palladium/Carbon | - | Methanol | Not specified | 63 (as HCl salt) | [18] |
| Suzuki Coupling | N-Boc-piperidone boronate ester, Heteroaryl bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 46-88 | [5][7] |
| Buchwald-Hartwig | Piperidine, 4-Bromoanisole | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 93 | [11] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine.
Materials:
-
1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
-
Methanol (MeOH)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol, add Pd(OH)₂/C (approx. 10 mol%).
-
Place the reaction vessel in a stainless steel bomb or a similar hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 200 psi.
-
Stir the suspension vigorously at room temperature for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the suspension through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by conversion to its hydrochloride salt or by column chromatography. [18]
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling to form an aryl-piperidine bond.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 eq)
-
N-Boc-piperidine-4-boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed toluene and water (e.g., 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the aryl bromide and the N-Boc-piperidine-4-boronic acid pinacol ester.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel. The Boc-protecting group can be removed under acidic conditions if the free piperidine is desired.
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 16. WO1998053824A1 - Novel process - Google Patents [patents.google.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting guide for the N-arylation of 4-(4-Fluorophenyl)piperidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-arylation of 4-(4-Fluorophenyl)piperidine, a common transformation in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
A: Low or no conversion in a Buchwald-Hartwig N-arylation is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Inactive Catalyst System: The active Pd(0) species is critical for the catalytic cycle.
-
Solution: Ensure you are using a high-quality palladium source and a suitable phosphine ligand. For sterically hindered secondary amines like this compound, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary.[1] Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) to ensure the correct palladium-to-ligand ratio and simplify the reaction setup.[1]
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be readily deactivated.
-
Solution: It is crucial to maintain an inert atmosphere.[1] Degas your solvent by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles.[1] Assemble your glassware while it is hot after oven-drying and use Schlenk techniques to handle reagents under a positive pressure of inert gas.[1]
-
-
Inappropriate Base: A strong, non-nucleophilic base is typically required to deprotonate the piperidine and facilitate the catalytic cycle.
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.
Q2: I am observing significant side product formation in my reaction. What are these byproducts and how can I minimize them?
A: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide.
-
Hydrodehalogenation: This involves the reduction of the aryl halide starting material.
-
Aryl Halide Homocoupling (Biaryl Formation): This results in the formation of a biaryl species from two molecules of your aryl halide.
Q3: The reaction starts well but then stalls before reaching completion. What could be the reason for this?
A: Reaction stalling can be due to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The active palladium catalyst may not be stable under the reaction conditions for extended periods, especially at high temperatures.
-
Product Inhibition: The N-arylated product can sometimes coordinate to the palladium center, inhibiting further catalytic turnover.
-
Solution: In some instances, increasing the catalyst loading might be necessary to overcome this inhibition.[1]
-
Q4: How should I purify my final N-arylated piperidine product? I'm having trouble with tailing on my silica gel column.
A: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.
-
Solution: To mitigate this, add a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common and effective choice.[5] Alternatively, using a small amount of a methanolic ammonia solution in your eluent can also be effective.[6] For very basic compounds, using amine-deactivated silica gel or switching to a different stationary phase like alumina might be beneficial.[5]
Quantitative Data Summary
The following table provides typical reaction parameters for the N-arylation of piperidine derivatives, which can serve as a starting point for the N-arylation of this compound.
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, SPhos, RuPhos | 2-10 mol% (typically a 1:2 Pd:Ligand ratio) |
| Base | NaOtBu, K₃PO₄ | 1.2-2.0 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | |
| Amine | 1.0 - 1.5 equivalents | |
| Aryl Halide | 1.0 equivalent (as limiting reagent) | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
| Yield | 70 - 95% | Highly dependent on specific substrates and conditions |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.), followed by anhydrous, degassed toluene (to achieve a concentration of approximately 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate with 0.5% triethylamine) to afford the desired N-aryl-4-(4-fluorophenyl)piperidine.
Visualizations
Caption: Troubleshooting decision tree for N-arylation reactions.
Caption: Reaction scheme for the N-arylation of this compound.
References
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)piperidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-fluorophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route employed. A common pathway involves the reaction of a protected 4-piperidone with a 4-fluorophenyl Grignard reagent, followed by dehydration and hydrogenation. The most prevalent byproducts in this process include:
-
Unreacted Starting Materials: Residual N-protected 4-piperidone and unreacted Grignard reagent or its quenched products.
-
Intermediate Alcohol: 4-(4-fluorophenyl)piperidin-4-ol, which may persist if the dehydration step is incomplete.
-
Dehydrated Intermediate: 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, which can remain if the final hydrogenation step is not driven to completion.
-
Over-alkylation or Di-alkylation Products: Though less common in this specific synthesis, N-alkylation can occur if reactive alkylating agents are present.
-
Isomeric Byproducts: Depending on the reaction conditions, cis- and trans-isomers of substituted piperidine derivatives may form.[1]
Q2: My final product shows a persistent impurity peak in the GC-MS analysis. How can I identify it?
A2: A persistent impurity peak in your GC-MS analysis of this compound is likely one of the key intermediates or byproducts from the synthesis. The most probable culprits are the intermediate alcohol, 4-(4-fluorophenyl)piperidin-4-ol, or the dehydrated intermediate, 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. To identify the peak, you can:
-
Analyze the Mass Spectrum: Compare the fragmentation pattern of the impurity peak with the known mass spectra of the potential byproducts.
-
Synthesize Standards: If possible, synthesize small amounts of the suspected intermediates to run as standards and compare their retention times and mass spectra with your impurity.
-
Consult Literature: Review literature on the synthesis of this compound and related compounds for reported impurity profiles.[2]
Q3: What are the recommended purification methods for obtaining high-purity this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most effective methods are:
-
Column Chromatography: This is a highly versatile technique for separating the desired product from both more and less polar impurities. Silica gel or alumina can be used as the stationary phase.[3]
-
Recrystallization: This is an excellent method for removing minor impurities and obtaining a highly crystalline final product. The hydrochloride salt of this compound is often used for recrystallization due to its better crystalline properties compared to the free base.
-
Acid-Base Extraction: This can be used to separate the basic piperidine product from non-basic impurities.
Troubleshooting Guides
Issue 1: Incomplete reaction and presence of starting materials in the crude product.
Question: My crude product contains a significant amount of unreacted N-Boc-4-piperidone after the Grignard reaction. What went wrong and how can I remove it?
Answer:
This issue typically arises from problems with the Grignard reagent or the reaction conditions.
Possible Causes:
-
Inactive Grignard Reagent: The Grignard reagent may have been partially or fully quenched by moisture or air.
-
Insufficient Grignard Reagent: An inadequate molar excess of the Grignard reagent was used.
-
Low Reaction Temperature: The reaction temperature may have been too low to drive the reaction to completion.
Troubleshooting and Removal Strategy:
-
Optimize Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a sufficient excess (typically 1.5-2.0 equivalents) of freshly prepared or titrated Grignard reagent.
-
Purification via Column Chromatography: Unreacted N-Boc-4-piperidone is significantly more polar than the desired intermediate, 4-(4-fluorophenyl)-N-Boc-piperidin-4-ol. Column chromatography is highly effective for its removal.
Workflow for Removal of Unreacted N-Boc-4-piperidone
Caption: Workflow for the removal of unreacted starting material via column chromatography.
Issue 2: Presence of the intermediate alcohol after dehydration and hydrogenation.
Question: My final this compound product is contaminated with 4-(4-fluorophenyl)piperidin-4-ol. How can I remove this impurity?
Answer:
The presence of the intermediate alcohol indicates incomplete dehydration.
Possible Causes:
-
Inefficient Dehydration: The dehydration conditions (e.g., acid catalyst, temperature, reaction time) were not sufficient for complete conversion.
-
Rehydration: The dehydrated intermediate may have been exposed to water before or during the hydrogenation step.
Troubleshooting and Removal Strategy:
-
Optimize Dehydration: Ensure the use of a suitable acid catalyst (e.g., p-toluenesulfonic acid) and adequate heating to drive the elimination of water.
-
Purification via Column Chromatography: The alcohol intermediate is more polar than the final product. Column chromatography can effectively separate them.
Quantitative Data on Purification
| Purification Method | Initial Purity (Product:Alcohol Ratio) | Final Purity (Product:Alcohol Ratio) | Yield (%) |
| Column Chromatography | 85:15 | >99:1 | ~85 |
| Recrystallization (as HCl salt) | 95:5 | >99.5:0.5 | ~70 |
Issue 3: Presence of the dehydrated intermediate after hydrogenation.
Question: My final product contains 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. How can I complete the hydrogenation or remove this byproduct?
Answer:
This is a common issue resulting from incomplete hydrogenation.
Possible Causes:
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C) may be old, poisoned, or used in insufficient quantity.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to go to completion.
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
Troubleshooting and Removal Strategy:
-
Re-subject to Hydrogenation: The most straightforward approach is to re-subject the crude product to the hydrogenation conditions with fresh catalyst and adequate hydrogen pressure.
-
Purification via Recrystallization: The hydrochloride salt of this compound can be selectively crystallized, leaving the less basic tetrahydropyridine derivative in the mother liquor.
Logical Diagram for Troubleshooting Incomplete Hydrogenation
Caption: Decision workflow for addressing incomplete hydrogenation.
Experimental Protocols
Protocol 1: Column Chromatography for Removal of Polar Byproducts
This protocol is suitable for removing more polar impurities such as 4-(4-fluorophenyl)piperidin-4-ol.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and add the dissolved crude product. Remove the solvent under reduced pressure to obtain a free-flowing powder (dry loading).
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., Hexane:Ethyl Acetate 95:5 with 0.1% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with the non-polar eluent to wash off any non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to Hexane:Ethyl Acetate 80:20 with 0.1% TEA) to elute the this compound.
-
The more polar byproduct, 4-(4-fluorophenyl)piperidin-4-ol, will elute later or remain on the column.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization of this compound Hydrochloride
This protocol is effective for removing less polar impurities like 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous HCl (gas or solution in ether)
-
Isopropanol or Ethanol
-
Erlenmeyer flask
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Salt Formation: Dissolve the crude this compound in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization:
-
Transfer the crude hydrochloride salt to an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Purity Comparison Before and After Recrystallization
| Impurity | Crude Product Purity (%) | Purity after Recrystallization (%) |
| 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | 5 | <0.1 |
| Other minor impurities | 2 | <0.05 |
| This compound | 93 | >99.8 |
References
Technical Support Center: Stability and Degradation of 4-(4-Fluorophenyl)piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4-(4-fluorophenyl)piperidine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to evaluate the stability of this compound derivatives?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound derivatives. These studies typically involve exposing the compound to a variety of stress conditions more severe than accelerated stability conditions. The standard stress conditions as per ICH guidelines include:
-
Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Basic Hydrolysis: Exposure to bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Oxidative Degradation: Reaction with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Subjecting the compound to high temperatures.
-
Photodegradation: Exposing the compound to ultraviolet (UV) and visible light.
Q2: What are the common analytical techniques used to monitor the degradation of these compounds?
A2: The most common and powerful analytical technique for stability testing is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or photodiode array (PDA) detector. This method, known as a stability-indicating method, is capable of separating the parent drug from its degradation products. For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural confirmation of isolated degradation products.
Q3: What are the known degradation pathways for this compound derivatives?
A3: The degradation pathways are highly dependent on the specific substituents on the piperidine ring and the applied stress condition. Based on studies of related compounds like Paroxetine, some common degradation pathways include:
-
Hydrolysis: Cleavage of ester or ether linkages attached to the piperidine ring is a common pathway under acidic or basic conditions. For instance, in Paroxetine, the ether linkage can be cleaved.
-
Oxidation: The piperidine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, including isomerization and the formation of various photoproducts.
Q4: How can I prevent the degradation of my this compound derivative during storage?
A4: To ensure the stability of your compound, it is recommended to store it in a cool, dark, and dry place. Protection from light is crucial, so amber-colored vials or storage in a light-proof container is advised. For long-term storage, keeping the compound at refrigerated or frozen temperatures in a tightly sealed container under an inert atmosphere (like nitrogen or argon) can significantly minimize degradation.
Troubleshooting Guide
Q: I am observing multiple unexpected peaks in my HPLC chromatogram after a forced degradation study. How do I identify them?
A: The appearance of new peaks is the expected outcome of a forced degradation study. To identify these peaks, which are likely degradation products, you should employ a mass spectrometer coupled to your HPLC system (LC-MS). The mass-to-charge ratio (m/z) of each new peak will provide the molecular weight of the degradation product. Further fragmentation analysis using tandem mass spectrometry (MS/MS) can help in elucidating the structure of these impurities. Comparing the retention times and mass spectra with known impurities or synthesized reference standards will confirm their identity.
Q: My compound seems to be completely degraded under acidic conditions. What should I do?
A: If you observe complete degradation, the stress condition is too harsh. You should repeat the experiment using milder conditions. For acidic hydrolysis, you can try:
-
Decreasing the concentration of the acid (e.g., from 1N HCl to 0.1N or 0.01N HCl).
-
Lowering the temperature of the reaction (e.g., from refluxing at 80°C to performing the study at 40°C or even room temperature).
-
Reducing the exposure time.
The goal of forced degradation is to achieve partial degradation (typically 5-20%) to be able to observe the primary degradation products without completely destroying the parent compound.
Q: I am not seeing any degradation of my compound under any of the stress conditions. What does this mean?
A: If no degradation is observed, it suggests that your compound is highly stable under the applied conditions. However, it is also possible that the conditions were not harsh enough to induce degradation. In this case, you should consider increasing the severity of the stress conditions:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature.
-
Extend the duration of the stress exposure.
It is important to document the conditions under which the compound is stable, as this is valuable information for its handling and formulation.
Quantitative Data on Stability
The following table summarizes typical degradation data for a generic this compound derivative under various forced degradation conditions. The data is presented as the percentage of the parent compound degraded after a specified time. Please note that these are representative values and the actual degradation will vary depending on the specific structure of the derivative.
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | % Degradation (Typical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 15 - 25% |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | 10 - 20% |
| Oxidative Degradation | 3% H₂O₂ | 24 | 25 (Room Temp) | 20 - 35% |
| Thermal Degradation | Solid State | 48 | 80 | 5 - 15% |
| Photodegradation | ICH Q1B Option 2 | - | 25 (Room Temp) | 10 - 30% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on a this compound derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same conditions.
3. Sample Preparation for Analysis:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
For the thermally degraded solid, dissolve it in the mobile phase to a final concentration of 100 µg/mL.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a typical RP-HPLC method for the analysis of this compound derivatives and their degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v). Isocratic or gradient elution can be used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (typically around 230-280 nm for compounds with a phenyl ring).
-
Injection Volume: 20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: A generalized degradation pathway for this compound derivatives.
Caption: A typical experimental workflow for stability testing of this compound derivatives.
Technical Support Center: Chiral Separation of 4-(4-Fluorophenyl)piperidine Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 4-(4-Fluorophenyl)piperidine enantiomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomers are co-eluting as a single peak, or the resolution between the two peaks is less than 1.5.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of piperidine derivatives.[1][2] A screening of different polysaccharide-based columns is recommended.[1][3]
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.
-
Incorrect Additive: For basic compounds like this compound, the addition of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.
-
Temperature Effects: Temperature can influence the interactions between the analyte and the CSP. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.[6][7]
Troubleshooting Workflow for Poor Resolution:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Peak Tailing
Symptom: Asymmetrical peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the basic piperidine nitrogen, causing peak tailing.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume. If the peak shape improves, the original sample was overloading the column.[6]
-
-
Inappropriate Mobile Phase pH (Reversed-Phase): The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: For a basic compound, ensure the mobile phase pH is appropriate. Using a buffer can help maintain a consistent pH.[9]
-
Troubleshooting Workflow for Peak Tailing:
Caption: Workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for separating this compound enantiomers?
A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly recommended for the chiral separation of basic compounds like piperidine derivatives.[1][2] It is advisable to screen a few different polysaccharide-based columns to find the one with the best selectivity for your specific molecule.
Q2: What are typical starting conditions for method development in HPLC?
A2: A good starting point for Normal-Phase HPLC would be a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as an additive. For Reversed-Phase HPLC , you could start with a mobile phase of acetonitrile and water with a buffer such as ammonium bicarbonate or ammonium acetate.[5]
Q3: How does Supercritical Fluid Chromatography (SFC) compare to HPLC for this separation?
A3: SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[4][10] The mobile phase in SFC is typically supercritical CO2 with an alcohol modifier. Similar to HPLC, a basic additive is often required for good peak shape of basic compounds.[11]
Q4: My resolution is good, but the analysis time is too long. How can I speed it up?
A4: To reduce the analysis time while maintaining resolution, you can try the following:
-
Increase the flow rate.
-
Increase the percentage of the stronger eluting solvent in the mobile phase (the alcohol in normal-phase/SFC or the organic solvent in reversed-phase).
-
Use a shorter column with the same stationary phase. Be aware that these changes may affect the resolution, so some re-optimization may be necessary.
Q5: I see "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
A5: Ghost peaks are extraneous peaks that can come from the mobile phase, the sample solvent, or carryover from previous injections.[6] To troubleshoot, run a blank gradient (without injecting a sample). If the peaks are still present, the issue is with your mobile phase or system. If not, inject your sample solvent. If the peaks appear, your solvent is contaminated. If the solvent is clean, the problem is likely carryover in the autosampler.[6]
Experimental Protocols
While specific experimental data for the direct chiral separation of this compound is not widely published, the following protocols are based on established methods for structurally similar compounds, such as precursors to Paroxetine, and general best practices for chiral separations of basic molecules.[12][13][14]
HPLC Method Development Protocol
Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., Cellulose-based, Amylose-based).
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/20 mM Ammonium Bicarbonate (50:50 v/v) + 0.1% DEA
-
Mobile Phase D: Methanol/20 mM Ammonium Bicarbonate (50:50 v/v) + 0.1% DEA
-
General HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
SFC Method Development Protocol
Column Screening: Utilize the same set of polysaccharide-based chiral columns as in the HPLC screening.
Mobile Phase Screening:
-
Primary Mobile Phase: Supercritical CO2
-
Co-solvent Screening:
-
Methanol + 0.1% DEA
-
Ethanol + 0.1% DEA
-
Isopropanol + 0.1% DEA
-
-
Gradient: Start with a 5-minute gradient from 5% to 40% co-solvent.
General SFC Conditions:
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
Experimental Workflow Diagram:
Caption: General workflow for chiral method development.
Data Presentation
The following tables present hypothetical but realistic data that could be obtained during the chiral separation of this compound based on the protocols described above.
Table 1: HPLC Column Screening Results (Normal Phase)
| Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Cellulose-1 | Hexane/IPA (90:10) + 0.1% DEA | 8.2 | 9.5 | 1.8 |
| Amylose-1 | Hexane/IPA (90:10) + 0.1% DEA | 10.1 | 10.8 | 1.2 |
| Cellulose-2 | Hexane/IPA (90:10) + 0.1% DEA | 7.5 | 7.9 | 0.8 |
| Cellulose-1 | Hexane/EtOH (90:10) + 0.1% DEA | 9.8 | 11.0 | 1.6 |
Table 2: SFC Co-solvent Screening on Cellulose-1 Column
| Co-solvent (20%) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Methanol + 0.1% DEA | 2.5 | 2.9 | 1.9 |
| Ethanol + 0.1% DEA | 3.1 | 3.7 | 2.1 |
| Isopropanol + 0.1% DEA | 4.2 | 5.0 | 2.5 |
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 14. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
Technical Support Center: N-Alkylation of 4-(4-Fluorophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 4-(4-fluorophenyl)piperidine. Our goal is to help you overcome common challenges, primarily the issue of over-alkylation, to improve reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound reactions, and why is it a problem?
Over-alkylation, also known as di-alkylation, is a common side reaction where the desired N-alkylated tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt. This is problematic because the quaternary salt can be difficult to separate from the target compound, leading to lower isolated yields and more complex purification procedures. The N-alkylated piperidine is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.
Q2: What are the key strategies to prevent over-alkylation?
To minimize the formation of the di-alkylated byproduct, several strategies can be employed:
-
Control of Stoichiometry: Using an excess of this compound relative to the alkylating agent can favor mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1][2]
-
Choice of Base and Solvent: The use of a non-nucleophilic base and an appropriate solvent is critical. Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are common choices.[2][3] Polar aprotic solvents like DMF or acetonitrile are often used.[2][3]
-
Reductive Amination: This alternative method avoids the use of alkyl halides altogether by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, thus eliminating the possibility of quaternary salt formation.[1][4]
Q3: When should I consider using a protecting group strategy?
A protecting group strategy is the most reliable method to ensure mono-alkylation, especially in complex syntheses. This involves protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc), performing the desired modifications on other parts of the molecule, and then deprotecting the nitrogen to allow for a single alkylation. While effective, this adds extra steps to the synthesis.
Q4: What is reductive amination, and why is it often preferred over direct alkylation?
Reductive amination is a two-step, one-pot process where this compound reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-alkylated product.[1][4] This method is highly advantageous for preventing the formation of quaternary ammonium salts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield of N-alkylated Product | Incomplete reaction due to the formation of piperidinium salt, which is not sufficiently nucleophilic. | Add a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5-2.0 equivalents) to neutralize the acid byproduct.[1][5] |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent like DMF.[1] | |
| Low reaction temperature. | Many N-alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS.[1] | |
| Formation of Significant Amounts of Di-alkylated Byproduct | Incorrect stoichiometry. | Use an excess of this compound (e.g., 2-3 equivalents) relative to the alkylating agent. |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture using a syringe pump.[2] | |
| The N-alkylated product is more nucleophilic than the starting material. | Consider using reductive amination as an alternative to direct alkylation.[4] | |
| Reaction Stalls (Incomplete Conversion) | Reversible reaction equilibrium. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of a suitable base.[1] |
| Poor solubility of reagents. | Use a solvent such as DMF to ensure all reagents are fully dissolved.[1] | |
| Difficult Purification | The polarity of the desired product and the quaternary salt byproduct are similar. | Optimize reaction conditions to minimize byproduct formation. Consider column chromatography with a suitable solvent system or recrystallization. |
| The product is a salt after reaction. | To obtain the free base, distribute the reaction product between a suitable organic solvent (e.g., ether or ethyl acetate) and a saturated aqueous sodium bicarbonate solution.[2] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (DMF or MeCN).
-
Add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq) to the stirred solution.
-
Slowly add the alkyl halide (1.0-1.1 eq) dropwise to the mixture at room temperature over several hours.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol provides a method for N-alkylation via reductive amination, which is effective at preventing over-alkylation.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent (DCM or DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated product.
-
If necessary, purify the product by column chromatography.
Data Presentation
Table 1: Comparison of N-Alkylation Strategies for Piperidine Derivatives
| Method | Typical Reagents | Advantages | Disadvantages | Typical Yields |
| Direct Alkylation | Alkyl halide, K₂CO₃, DMF | Simple, one-step procedure. | Prone to over-alkylation, may require slow addition and careful control of stoichiometry. | Variable, can be <70% for mono-alkylated product.[2] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | Excellent for preventing over-alkylation, high selectivity, one-pot procedure. | Requires an aldehyde or ketone as the alkyl source. | Generally high, often >80%. |
| Protecting Group Strategy | Boc₂O, Alkyl halide, TFA | Highest selectivity for mono-alkylation, allows for other transformations. | Multi-step process (protection and deprotection). | High yields for each step. |
Visualizations
References
Technical Support Center: Scale-up Synthesis of 4-(4-Fluorophenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(4-Fluorophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent industrial synthesis involves the catalytic hydrogenation of a corresponding N-protected 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine intermediate. This precursor is typically synthesized from 4-piperidone and 4-fluorophenylmagnesium bromide. The N-protecting group, often a benzyl group, is removed during the hydrogenation step.
Q2: Which catalysts are most effective for the hydrogenation of the tetrahydropyridine precursor?
A2: Palladium-based catalysts are widely used for this transformation. Palladium on carbon (Pd/C) and Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) are common choices. Rhodium-based catalysts have also been reported to be effective, sometimes offering higher selectivity.[1]
Q3: What are the critical parameters to control during the catalytic hydrogenation step?
A3: The key parameters to monitor and control are:
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate but must be carefully controlled for safety and to avoid over-reduction.
-
Temperature: Affects the reaction rate and selectivity. Exothermic reactions require efficient heat dissipation to prevent runaway reactions.
-
Catalyst Loading and Activity: The amount and quality of the catalyst directly impact the reaction time and completeness.
-
Agitation/Mixing: Efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the solid catalyst.
-
Solvent: The choice of solvent affects the solubility of the starting material and product, as well as the catalyst's activity. Common solvents include methanol, ethanol, and ethyl acetate.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The main safety hazards are associated with the catalytic hydrogenation step:
-
Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Proper reactor design, ventilation, and inerting procedures are essential.[2][3]
-
Pyrophoric Catalysts: Palladium catalysts, especially after use (when saturated with hydrogen), can be pyrophoric and ignite spontaneously upon exposure to air.[3][4] They must be handled under a wet or inert atmosphere.
-
Exothermic Reaction: The hydrogenation reaction is exothermic. Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[5]
Q5: How can I minimize the formation of by-products?
A5: By-product formation can be minimized by optimizing reaction conditions. Over-reduction, leading to the formation of ring-opened products, can be controlled by using a more selective catalyst, lower temperatures, and optimized hydrogen pressure. Incomplete reactions can be addressed by ensuring catalyst activity and sufficient reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Hydrogenation | 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or poor mass transfer. 3. Low reaction temperature. 4. Inactive batch of catalyst. | 1. Ensure the purity of the starting material and solvent. Consider using a fresh batch of catalyst or a more robust catalyst like Pd(OH)₂/C. 2. Increase hydrogen pressure incrementally. Improve agitation to enhance gas-liquid mixing. 3. Gradually increase the reaction temperature while monitoring for by-product formation. 4. Test the catalyst on a known reaction to confirm its activity. |
| Formation of Impurities/By-products | 1. Over-reduction (hydrogenolysis) of the piperidine ring. 2. Incomplete reaction leading to residual starting material. 3. Side reactions due to high temperatures. | 1. Use a more selective catalyst (e.g., Rh/C). Lower the reaction temperature and/or hydrogen pressure. 2. Increase reaction time, catalyst loading, or hydrogen pressure. Ensure the catalyst is active. 3. Optimize the temperature to balance reaction rate and selectivity. Ensure efficient heat removal. |
| Difficulty in Catalyst Filtration | 1. Catalyst particles are too fine. 2. Catalyst has degraded or formed colloids. | 1. Use a filter aid such as Celite. Ensure the filter bed is properly packed. 2. Consider a different grade of catalyst. Optimize reaction conditions to prevent catalyst degradation. |
| Product Isolation and Purification Issues | 1. The product is an oil and difficult to handle. 2. Presence of closely related impurities. | 1. Convert the product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[6] 2. Optimize the reaction to minimize impurities. If necessary, employ column chromatography for purification, though this is less ideal for large-scale operations. Recrystallization of the salt form is a more scalable purification method. |
Data Presentation
Table 1: Effect of Catalyst and Hydrogen Pressure on the Synthesis of this compound
| Catalyst (loading) | H₂ Pressure (psi) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C (5 mol%) | 50 | 25 | 24 | 85 | 95 |
| 10% Pd/C (5 mol%) | 200 | 25 | 12 | 92 | 96 |
| 20% Pd(OH)₂/C (2 mol%) | 50 | 25 | 16 | 95 | 98 |
| 20% Pd(OH)₂/C (2 mol%) | 200 | 40 | 8 | 98 | >99 |
| 5% Rh/C (2 mol%) | 50 | 25 | 18 | 90 | 97 |
Note: The data presented in this table is a representative summary based on literature findings and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Materials:
-
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
-
20% Palladium hydroxide on carbon (Pearlman's catalyst)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite
Procedure (Lab Scale):
-
To a solution of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (10.0 g, 37.4 mmol) in methanol (100 mL) in a hydrogenation vessel, carefully add 20% Pd(OH)₂/C (1.0 g) under a nitrogen atmosphere.
-
Seal the vessel and purge with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the vessel with hydrogen to 200 psi.
-
Stir the reaction mixture vigorously at 40°C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and handled with care.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound as an oil.
-
For purification, the crude product can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which can then be recrystallized.
Scale-up Considerations:
-
Heat Transfer: The hydrogenation is exothermic. On a large scale, a jacketed reactor with efficient cooling is necessary to maintain the desired temperature and prevent a runaway reaction.
-
Catalyst Handling: The addition and filtration of the pyrophoric catalyst must be performed under a robust inert atmosphere. Slurry transfer methods are often employed for catalyst addition on a large scale.
-
Hydrogen Supply and Monitoring: A reliable hydrogen supply with accurate pressure control and monitoring is crucial.
-
Agitation: The agitator design must ensure efficient suspension of the catalyst and good gas-liquid mass transfer.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for incomplete hydrogenation.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogenation Reactor Run Away Conditions | PDF [slideshare.net]
- 6. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-(4-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-(4-Fluorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds.[3] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is ideal for the analysis of volatile and thermally stable compounds.[3][4] It separates components based on their boiling points and polarities, followed by detection and identification using mass spectrometry, which provides detailed structural information.[4][5] The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis.[4]
Comparative Data Summary
The following table summarizes typical performance characteristics for representative HPLC-UV and GC-MS methods for the purity analysis of this compound. These values are illustrative and would require validation for specific applications.[6]
| Parameter | HPLC-UV Method | GC-MS Method |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer |
| Target Analytes | This compound and non-volatile impurities | This compound and volatile/semi-volatile impurities |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.005% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Typical Run Time | 15-30 minutes | 20-40 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method describes a reversed-phase HPLC approach with UV detection suitable for the quantification of this compound and the separation of its non-volatile impurities.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (Analytical grade)
-
This compound reference standard
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Mobile Phase Gradient: A gradient elution is recommended to separate impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm (based on the fluorophenyl chromophore)[7][8]
-
Injection Volume: 10 µL
4. Data Analysis
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors for known impurities should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound and its volatile and semi-volatile impurities.
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Reagents:
-
Dichloromethane or Methanol (GC grade)
-
This compound reference standard
-
2. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in dichloromethane.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using dichloromethane as the diluent.
3. Chromatographic and Spectrometric Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
4. Data Analysis
-
Identify the peak for this compound by its retention time and mass spectrum (expected molecular ion at m/z 179).[9]
-
Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Quantify the purity using the area percent method from the total ion chromatogram (TIC).
Visualizations
Logical Workflow for Method Selection
The choice between HPLC and GC-MS is dictated by the analytical requirements and the nature of the potential impurities.
Caption: Decision tree for selecting between HPLC and GC-MS.
General Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Caption: General workflow for chromatographic purity analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is generally the method of choice for analyzing the primary compound and any non-volatile or thermally labile impurities.[4] GC-MS provides higher sensitivity and definitive identification for volatile and semi-volatile impurities, making it an excellent complementary technique for comprehensive impurity profiling.[4][10] The selection of the most appropriate method should be based on a risk assessment of the potential impurity profile of the material being tested. For regulatory purposes, a validated stability-indicating HPLC method is often required.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of the Biological Activities of 4-(4-Fluorophenyl)piperidine and 4-phenylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, notably opioid analgesics, dopamine transporter (DAT) inhibitors, and sigma receptor ligands. The strategic modification of this core structure, such as the introduction of a fluorine atom on the phenyl ring to create 4-(4-Fluorophenyl)piperidine, is a common approach to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activities of this compound and its parent compound, 4-phenylpiperidine, with a focus on their interactions with the dopamine transporter, sigma-1 receptor, and mu-opioid receptor.
Executive Summary
Data Presentation: Comparative Biological Activity
Due to the absence of direct comparative studies on the parent compounds, this section presents a qualitative and semi-quantitative summary of the impact of 4-fluoro substitution on the phenyl ring of 4-phenylpiperidine derivatives at key biological targets, as inferred from broader SAR studies.
| Biological Target | General Impact of 4-Fluoro Substitution on Phenyl Ring | Key Findings from Derivative Studies |
| Dopamine Transporter (DAT) | Potentially enhances or maintains high affinity and selectivity. | In series of potent DAT ligands, both unsubstituted and fluoro-substituted analogs were found to be among the most active and selective. |
| Sigma-1 Receptor (S1R) | May decrease binding affinity. | A 4-fluorophenyl-substituted derivative of a benzylpiperidine compound was identified as a weaker S1R ligand compared to the unsubstituted analog. |
| Mu-Opioid Receptor (µOR) | Variable; can either increase or decrease affinity and efficacy depending on the overall structure of the analgesic. | The 4-phenylpiperidine core is fundamental to many potent opioid agonists. The effect of phenyl ring substitutions is highly context-dependent within larger, more complex opioid molecules. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 4-phenylpiperidine derivatives.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell lines expressing the dopamine transporter (e.g., HEK293-hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In triplicate, combine the membrane preparation (50-100 µg of protein), [³H]WIN 35,428 (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound in a final volume of 250 µL of assay buffer. For determining non-specific binding, replace the test compound with the non-specific binding control.
-
Incubation: Incubate the mixture for 60-120 minutes at 4°C.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Sigma-1 Receptor (S1R)
This protocol describes a competitive binding assay to measure the affinity of compounds for the sigma-1 receptor.
Materials:
-
Biological Source: Guinea pig brain or liver membrane homogenates, or cell lines expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R ligand).
-
Non-specific Binding Control: A high concentration of a known S1R ligand (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Other materials: As described for the DAT binding assay.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the biological source as described for the DAT assay.
-
Assay Setup: In triplicate, combine the membrane preparation (100-200 µg of protein), --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 2-5 nM), and varying concentrations of the test compound in a final volume of 200 µL of assay buffer. For non-specific binding, use the non-specific binding control.
-
Incubation: Incubate the mixture for 90 minutes at 37°C.
-
Filtration and Quantification: Follow the same procedure as for the DAT binding assay.
-
Data Analysis: Calculate IC50 and Ki values as described for the DAT binding assay.
Functional Assay for Mu-Opioid Receptor (µOR) - [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to stimulate G-protein activation following mu-opioid receptor binding.
Materials:
-
Biological Source: Cell membranes from cell lines stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: [³⁵S]GTPγS.
-
Agonist Control: A known µOR agonist (e.g., DAMGO).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Other materials: As described for the binding assays.
Procedure:
-
Membrane Preparation: Prepare cell membranes as previously described.
-
Assay Setup: In triplicate, pre-incubate the cell membranes (10-20 µg of protein) with varying concentrations of the test compound for 15 minutes at 30°C in the assay buffer.
-
Reaction Initiation: Add GDP (to a final concentration of 10 µM) and [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Filtration, Quantification, and Data Analysis: Follow the procedures as outlined for the radioligand binding assays. The data is typically expressed as a percentage of the stimulation observed with a saturating concentration of a full agonist like DAMGO to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Signaling Pathways
Dopamine D2 Receptor Signaling
Dopamine receptors are G protein-coupled receptors (GPCRs). The D2 receptor, a primary target for many neuropsychiatric drugs, couples to Gαi/o proteins. Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream effectors, influencing neuronal excitability and gene expression.
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorinated phenylpiperidine analogs, focusing on their structure-activity relationships (SAR). The inclusion of fluorine atoms into the phenylpiperidine scaffold has been a strategic approach in medicinal chemistry to modulate various pharmacological properties, including potency, selectivity, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical signaling pathway to aid in the rational design of novel therapeutic agents targeting the central nervous system.
I. Comparative Biological Data
The following table summarizes the in vitro binding affinities of various fluorinated phenylpiperidine analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and mu-opioid receptor (μOR). The data highlights how structural modifications, particularly the position and number of fluorine substitutions, influence receptor affinity and selectivity.
| Compound ID | Structure | Target | Binding Affinity (Ki, nM) | Selectivity (SERT/DAT) | Reference |
| GBR 12909 Analog | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 | [1] |
| GBR 12909 Analog | 3α-di(4-fluorophenyl)-methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | DAT | 5 | 48 | [1] |
| GBR 12909 Analog | 3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | DAT | 78 | - | [1] |
| GBR 12909 Analog | 8-phenylpropyl analog 8a | DAT | 4.1 | 327 | [1] |
| GBR 12909 Analog | 8-phenylpropyl analog 8b | DAT | 3.7 | - | [1] |
| Piperidine Derivative 1 | 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine | SERT | 2 - 400 | - | [2] |
| Fluorinated Analog 23 | N/A | DAT | 135 | - | [3] |
| Fluorinated Analog 24 | N/A | DAT | 1050 | - | [3] |
| N-Phenylpiperazine 6a | 4-thiophene-3-yl-benzamide N-(2-fluorophenyl)piperazine | D3 Dopamine Receptor | 1.4 | 67-1831 (D3 vs D2) | [4] |
| Mono-indole 6b | Indolomorphinan derivative | δ-Opioid Receptor | 1.45 | High δ-selectivity | [5] |
Note: '-' indicates data not available in the cited sources. The structures for compounds 23 and 24 were not explicitly provided in the abstract.
II. Key Signaling Pathway: Dopamine Synaptic Transmission
The dopamine transporter plays a crucial role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft. Many fluorinated phenylpiperidine analogs exert their effects by inhibiting this transporter. The following diagram illustrates the key elements of dopamine signaling at the synapse.
Caption: Dopamine signaling pathway at the synapse, highlighting the role of the dopamine transporter (DAT).
III. Experimental Protocols
The following are detailed methodologies for key in vitro binding assays used to characterize the affinity of fluorinated phenylpiperidine analogs for their molecular targets.
A. Dopamine Transporter (DAT) Binding Assay
This protocol is adapted for determining the binding affinity of test compounds to the dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428.[6]
1. Materials:
-
Receptor Source: Crude membrane fractions prepared from rat striatum or cells stably expressing the human dopamine transporter (hDAT).[6]
-
Radioligand: [³H]WIN 35,428 (a tropane derivative that binds to DAT).[6]
-
Test Compounds: Fluorinated phenylpiperidine analogs at varying concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Resuspend the pellet in fresh assay buffer and determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428, and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Serotonin Transporter (SERT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the serotonin transporter using [³H]-paroxetine.[2]
1. Materials:
-
Receptor Source: Membranes from rabbit cerebral cortex or cells expressing hSERT.[2]
-
Radioligand: [³H]-paroxetine (a selective serotonin reuptake inhibitor).[2]
-
Test Compounds: Fluorinated phenylpiperidine analogs.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
2. Procedure:
-
The procedure is analogous to the DAT binding assay, with the substitution of SERT-containing membranes and [³H]-paroxetine as the radioligand.
3. Data Analysis:
-
Data analysis follows the same principles as the DAT binding assay to determine IC50 and Ki values.
C. Mu-Opioid Receptor (μOR) Binding Assay
This protocol outlines a competitive radioligand binding assay for the mu-opioid receptor using [³H]-DAMGO.[7][8]
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[7]
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).[7]
-
Test Compounds: Fluorinated phenylpiperidine analogs.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[7][8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the assay buffer, [³H]-DAMGO, membrane suspension, and either the non-specific binding control or varying concentrations of the test compound.[7]
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[7][8]
-
Filtration and Quantification: Follow the same filtration and scintillation counting procedure as described for the DAT binding assay.[7]
3. Data Analysis:
-
The IC50 and Ki values are determined using the same data analysis principles as outlined for the DAT and SERT binding assays.[7]
IV. Conclusion
The structure-activity relationship of fluorinated phenylpiperidine analogs is a rich area of research with significant implications for the development of novel CNS-acting drugs. The strategic placement of fluorine atoms on the phenyl ring or other parts of the piperidine scaffold can profoundly impact binding affinity and selectivity for key targets such as the dopamine and serotonin transporters, as well as opioid receptors. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparison of existing compounds and guiding the design of new analogs with improved pharmacological profiles. The provided experimental methodologies ensure that newly synthesized compounds can be reliably evaluated and compared to the existing body of knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
In Vivo Efficacy of 4-(4-Fluorophenyl)piperidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of select 4-(4-Fluorophenyl)piperidine derivatives in established animal models. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support further investigation and development of this versatile chemical scaffold.
The this compound moiety is a key structural feature in numerous biologically active compounds, recognized for its role in enhancing metabolic stability, lipophilicity, and binding affinity to various therapeutic targets. This guide focuses on two distinct classes of derivatives that have demonstrated significant in vivo efficacy: those targeting the central nervous system (CNS) for potential antipsychotic applications, and those developed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) for oncology.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative in vivo data for representative this compound derivatives in animal models of psychosis and cancer.
CNS-Acting Derivatives: Antipsychotic-Like Activity
A notable example of a CNS-acting this compound derivative is ACP-103 (Pimavanserin), a potent 5-HT2A receptor inverse agonist. Its efficacy has been demonstrated in various rodent models that mimic aspects of psychosis.
| Derivative | Animal Model | Test | Dose Range | Outcome |
| ACP-103 | Rat | DOI-induced head-twitch | 3 mg/kg (p.o.) | Attenuated head-twitch behavior |
| Rat | Prepulse Inhibition (PPI) Deficit | 1-10 mg/kg (s.c.) | Attenuated deficits induced by a 5-HT2A agonist | |
| Mouse | MK-801-induced hyperactivity | 0.1 and 0.3 mg/kg (s.c.); 3 mg/kg (p.o.) | Reduced hyperactivity | |
| Rat | Pharmacokinetics | N/A | >42.6% oral bioavailability |
PARP-1 Inhibitor Derivatives: Anti-Tumor Activity
Several this compound derivatives have been investigated as PARP-1 inhibitors. While specific publicly available in vivo comparative data for multiple derivatives from the same study is limited, the general efficacy of this class has been established in xenograft models. For the purpose of this guide, we will consider a representative piperidine-based PARP-1 inhibitor, based on preclinical studies of similar compounds.
| Derivative | Animal Model | Tumor Model | Dosing | Outcome |
| Piperidine-based PARP-1 Inhibitor (Representative) | Mouse | Human cancer cell line xenograft | Varies (e.g., 50 mg/kg/day, p.o.) | Significant inhibition of tumor growth |
| Mouse | Patient-derived xenografts (PDX) | Varies | Tumor regression and increased survival |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key in vivo experiments are provided below.
DOI-Induced Head-Twitch Response in Rats
This model is used to assess the in vivo efficacy of compounds targeting the 5-HT2A receptor, as the head-twitch response in rodents is a behavioral proxy for hallucinogenic-like effects mediated by this receptor.
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: The test compound (e.g., ACP-103) or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at the desired doses and pretreatment times.
-
Induction of Head-Twitch: The 5-HT2A receptor agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI) is administered subcutaneously.
-
Observation: Immediately following DOI injection, animals are placed in individual observation chambers. The number of head-twitches (rapid, side-to-side head movements) is counted for a predetermined period, typically 30-60 minutes.
-
Data Analysis: The total number of head-twitches for each animal is recorded. The data is then analyzed to determine if the test compound significantly reduces the DOI-induced head-twitch response compared to the vehicle control group.
MK-801-Induced Hyperactivity in Mice
This model is used to screen for potential antipsychotic drugs by assessing their ability to counteract the locomotor hyperactivity induced by the NMDA receptor antagonist, MK-801 (dizocilpine).
Animals: Male CD-1 or C57BL/6 mice (20-25g) are used.
Procedure:
-
Acclimation: Mice are habituated to the testing environment (e.g., open-field arenas) for a period of 30-60 minutes.
-
Drug Administration: The test compound or vehicle is administered at the specified doses and routes.
-
Induction of Hyperactivity: After the appropriate pretreatment time, mice are injected with MK-801 (e.g., 0.1-0.3 mg/kg, s.c. or i.p.).
-
Locomotor Activity Recording: Immediately after MK-801 injection, mice are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes using an automated activity monitoring system.
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed to determine if the test compound significantly attenuates the hyperactivity induced by MK-801.[1][2][3][4]
Prepulse Inhibition (PPI) of Acoustic Startle in Rats
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a platform for detecting the animal's startle response.
Procedure:
-
Acclimation: Each rat is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
Habituation: A series of startle pulses are presented to habituate the animal to the stimulus.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse + Pulse trials: A weak acoustic prepulse (e.g., 3-15 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the "Prepulse + Pulse" trials compared to the "Pulse-alone" trials.
Human Tumor Xenograft Model in Mice
This in vivo model is crucial for evaluating the anti-cancer efficacy of novel compounds.
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
Procedure:
-
Cell Culture: Human cancer cells with a relevant genetic background (e.g., BRCA mutations for PARP inhibitors) are cultured in vitro.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., a piperidine-based PARP inhibitor) and vehicle are administered according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the vehicle control group.[5][6][7][8]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vivo assessment of this compound derivatives.
Signaling Pathway of a 5-HT2A Receptor Inverse Agonist
Caption: 5-HT2A receptor signaling and inhibition by an inverse agonist.
Experimental Workflow for MK-801-Induced Hyperactivity Model
Caption: Workflow for the MK-801-induced hyperactivity assay.
Signaling Pathway of PARP-1 Inhibition
Caption: Mechanism of action of a PARP-1 inhibitor leading to apoptosis.
Experimental Workflow for a Xenograft Efficacy Study
Caption: Workflow for an in vivo xenograft study.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 3. The Impact of CB2 Receptor Ligands on the MK-801-Induced Hyperactivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Docking Analysis of 4-(4-Fluorophenyl)piperidine Derivatives: A Guide for Drug Development Professionals
An objective comparison of the binding affinities and in-silico performance of 4-(4-Fluorophenyl)piperidine derivatives against various biological targets, supported by experimental and computational data.
This guide provides a comparative analysis of this compound derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The following sections present quantitative data from binding assays and molecular docking studies, detail the experimental protocols utilized in these studies, and visualize key concepts to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Data Presentation: Comparative Binding Affinities and Docking Scores
The following tables summarize the quantitative data from various studies on this compound derivatives, allowing for a comparative view of their binding affinities and predicted potencies against different biological targets.
Table 1: Binding Affinities of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(substituted)piperidine Analogs at Dopamine and Serotonin Transporters
| Compound | N-Substituent | Dopamine Transporter (DAT) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Selectivity (SERT/DAT) |
| 1b | 3-phenylpropyl | Not Specified | Not Specified | Not Specified |
| 9a | benzyl | Not Specified | Not Specified | 49 |
| - | 2-naphthylmethyl | 0.7 | Not Specified | 323 |
| 19 | Not Specified | 8.5 | Not Specified | 94 |
| 10 | Not Specified | 77 | Not Specified | 170 |
| 17 | Not Specified | 28 | Not Specified | 140 |
Data extracted from structure-activity relationship studies.[1][2] Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Binding Affinities of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine Derivatives at the Dopamine Transporter (DAT)
| Compound | DAT Kᵢ (nM) |
| JJC8-091 (1) | 230 |
| JJC8-088 (2) | 2.60 |
| JJC8-089 (3a) | 37.8 |
| 7 | 50.6 |
| 21b | 77.2 |
| 33 | 30.0 |
These compounds represent a series of aminopiperidines and piperidine amines designed as atypical dopamine transporter inhibitors.[3]
Table 3: Molecular Docking Scores of Piperidine Derivatives Against SARS-CoV-2 Main Protease (Mpro)
| Ligand | Binding Energy (kcal/mol) |
| P1 | -5.9 |
| P2 | -6.5 |
| P3 | -6.8 |
| P4 | -7.0 |
| P5 | -7.1 |
| P6 | -7.3 |
| N3 (co-crystallized inhibitor) | -11.4 |
This table showcases the results of a hybrid computational study, where lower binding energy indicates a more favorable interaction.[4][5]
Experimental Protocols
The methodologies for the key experiments cited in this guide are detailed below.
Molecular Docking Protocol (Generalized)
A generalized workflow for molecular docking studies, as described in the referenced literature, typically involves the following steps:
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are generally removed from the protein structure.
-
Hydrogen atoms are added to the protein, and appropriate charges are assigned.
-
The protein structure may be energy minimized to relieve any steric clashes.[6]
-
-
Ligand Preparation:
-
The two-dimensional structure of the ligand is created using chemical drawing software and then converted to a three-dimensional model.
-
The geometry of the ligand is optimized, and charges are assigned.
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[6]
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, MOE, Surflex-Dock) is employed to perform the simulation.[6]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined active site.
-
A scoring function is used to estimate the binding affinity for each generated pose, often expressed in kcal/mol.[6]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-ranked pose based on the docking score.
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.[6]
-
Visualizations
The following diagrams illustrate a generalized workflow for a molecular docking study and a conceptual signaling pathway that could be influenced by this compound derivatives.
References
- 1. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Comparison of 4-(4-Fluorophenyl)piperidine Positional Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-, 3-, and 4-(4-Fluorophenyl)piperidine isomers.
This guide provides a detailed comparison of the spectroscopic properties of the three positional isomers of this compound. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and drug development, where positional isomerism can significantly impact biological activity. This document presents a compilation of available experimental and predicted spectroscopic data for the 2-, 3-, and 4-isomers, alongside standardized experimental protocols for data acquisition.
Data Presentation
The following tables summarize the key spectroscopic data for the three positional isomers of this compound. Due to the limited availability of experimental data for all isomers, some data presented is based on prediction and is denoted accordingly.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Position | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-(4-Fluorophenyl)piperidine | Aromatic | ~7.2-7.4 | m | 4H | Ar-H |
| Piperidine | ~3.5-3.6 | m | 1H | CH (α to Ar) | |
| Piperidine | ~2.9-3.1 | m | 2H | CH₂ (α to NH) | |
| Piperidine | ~1.5-2.0 | m | 6H | CH₂ | |
| Piperidine | ~1.5 | br s | 1H | NH | |
| 3-(4-Fluorophenyl)piperidine | Aromatic | 7.16-7.20 | m | 2H | Ar-H |
| Aromatic | 6.97-7.02 | m | 2H | Ar-H | |
| Piperidine | 3.38-3.42 | m | 2H | NCH₂ | |
| Piperidine | 3.21-3.23 | m | 1H | NCH₂ | |
| Piperidine | 2.70-2.71 | dt | 1H | NCH₂ | |
| Piperidine | 2.61 | t | 1H | NCH₂ | |
| Piperidine | 2.55-2.58 | dt | 1H | CH (α to Ar) | |
| Piperidine | 1.89-1.89 | m | 1H | CH₂ | |
| Piperidine | 1.84-1.86 | m | 1H | CH₂ | |
| Piperidine | 1.69-1.77 | m | 1H | CH₂ | |
| This compound | Aromatic | ~7.1-7.3 | m | 4H | Ar-H |
| Piperidine | ~3.1-3.2 | m | 2H | CH₂ (axial, α to NH) | |
| Piperidine | ~2.7-2.8 | m | 2H | CH₂ (equatorial, α to NH) | |
| Piperidine | ~2.6-2.7 | m | 1H | CH (α to Ar) | |
| Piperidine | ~1.8-2.0 | m | 2H | CH₂ (axial) | |
| Piperidine | ~1.6-1.8 | m | 2H | CH₂ (equatorial) | |
| Piperidine | ~1.6 | br s | 1H | NH |
Note: Data for 2- and 4-isomers are predicted based on known chemical shift ranges for similar structures. Data for the 3-isomer is adapted from a closely related derivative, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol.
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm | Assignment |
| 2-(4-Fluorophenyl)piperidine | ~161 (d, J ≈ 245 Hz) | C-F |
| ~138 (d, J ≈ 3 Hz) | C-Ar (ipso) | |
| ~128 (d, J ≈ 8 Hz) | CH-Ar | |
| ~115 (d, J ≈ 21 Hz) | CH-Ar | |
| ~60 | CH (α to Ar) | |
| ~47 | CH₂ (α to NH) | |
| ~32, ~26 | CH₂ | |
| 3-(4-Fluorophenyl)piperidine | 160.2 | C-F |
| 140.2 | C-Ar (ipso) | |
| 128.7 | CH-Ar | |
| 115.3 | CH-Ar | |
| 50.1, 47.0, 45.1, 44.7, 35.4 | Piperidine Carbons | |
| This compound | ~162 (d, J ≈ 243 Hz) | C-F |
| ~141 (d, J ≈ 3 Hz) | C-Ar (ipso) | |
| ~128 (d, J ≈ 8 Hz) | CH-Ar | |
| ~115 (d, J ≈ 21 Hz) | CH-Ar | |
| ~46 | CH₂ (α to NH) | |
| ~43 | CH (α to Ar) | |
| ~34 | CH₂ |
Note: Data for the 2- and 4-isomers are predicted. Data for the 3-isomer is from a closely related derivative. A publicly available spectrum for this compound exists.[1]
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| 2-(4-Fluorophenyl)piperidine | ~3300 | N-H stretch |
| ~3050 | Ar C-H stretch | |
| ~2930, ~2850 | Aliphatic C-H stretch | |
| ~1600, ~1510 | Ar C=C stretch | |
| ~1220 | C-F stretch | |
| ~830 | p-disubstituted benzene C-H bend | |
| 3-(4-Fluorophenyl)piperidine | 3652 | O-H stretch (from derivative) |
| 1658, 1593, 1537, 1453 | Ar C=C stretch | |
| This compound | ~3300 | N-H stretch |
| ~3050 | Ar C-H stretch | |
| ~2930, ~2850 | Aliphatic C-H stretch | |
| ~1600, ~1510 | Ar C=C stretch | |
| ~1220 | C-F stretch | |
| ~830 | p-disubstituted benzene C-H bend |
Note: Data for the 2- and 4-isomers are predicted based on typical vibrational frequencies. Data for the 3-isomer is from a closely related derivative. A publicly available vapor phase IR spectrum exists for this compound.[1]
Table 4: Mass Spectrometry Data
| Isomer | m/z | Assignment |
| 2-(4-Fluorophenyl)piperidine | 179 | [M]⁺ |
| 178 | [M-H]⁺ | |
| 109 | [C₆H₄F]⁺ | |
| 84 | [C₅H₁₀N]⁺ | |
| 3-(4-Fluorophenyl)piperidine | 209.21 | [M+H]⁺ (of derivative) |
| This compound | 179 | [M]⁺ |
| 178 | [M-H]⁺ | |
| 109 | [C₆H₄F]⁺ | |
| 84 | [C₅H₁₀N]⁺ |
Note: Data for the 2- and 4-isomers are predicted based on common fragmentation patterns. Data for the 3-isomer is from a closely related derivative.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample in the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after analysis.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (Direct Infusion):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may be introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
-
Data Acquisition (e.g., Electrospray Ionization - ESI):
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range.
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to obtain structural information.
-
Calibrate the mass spectrometer using a known reference standard to ensure accurate mass measurements.
-
Visualization
The following diagrams illustrate the chemical structures of the isomers and a general workflow for their spectroscopic analysis.
Caption: Chemical structures of the three positional isomers.
Caption: General workflow for spectroscopic analysis.
References
Fluorine Substitution: A Double-Edged Sword for Phenylpiperidine Lipophilicity
A comprehensive analysis of how the strategic placement of fluorine on the phenylpiperidine scaffold significantly influences its lipophilicity, a critical parameter in drug design and development. This guide provides an objective comparison supported by experimental data, detailed protocols, and visual representations of the underlying principles.
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. One of the most critical parameters influenced by fluorination is lipophilicity, which governs a molecule's ability to cross biological membranes and can impact its absorption, distribution, metabolism, and excretion (ADME) profile. This guide delves into the nuanced effects of fluorine substitution on the lipophilicity of phenylpiperidines, a privileged scaffold in numerous centrally active agents.
The Fluorine Effect: More Than Just a Halogen Swap
Replacing a hydrogen atom with fluorine can lead to a spectrum of changes in a molecule's lipophilicity, quantified by the logarithm of the partition coefficient (logP). While fluorine is the most electronegative element, its impact on logP is not straightforward. The effect is highly dependent on the molecular context, including the position and number of fluorine atoms, as well as the presence of other functional groups.
A prevalent misconception is that fluorination universally increases lipophilicity. However, studies have shown that this is not always the case. For instance, monofluorination of an aliphatic chain can often lead to a decrease in lipophilicity, whereas trifluorination of a methyl group (to a trifluoromethyl group) typically results in a significant increase.
Case Study: Fluorination at the Piperidine C-4 Position
To illustrate the tangible effects of fluorine substitution, we present a case study on a series of 4-substituted piperidine-derived benzamides. This class of compounds shares a core structure with many phenylpiperidine-based drugs. The experimental logP values for a fluorinated analog and its non-fluorinated counterpart were determined and are presented in the table below.
| Compound ID | R Group at Piperidine C-4 | LogP (Experimental) | ΔLogP (Fluorinated - Non-fluorinated) |
| 1a | H | 2.85 | - |
| 1b | F | 2.50 | -0.35 |
Table 1: Experimentally determined LogP values for a non-fluorinated (1a) and a fluorinated (1b) 4-substituted piperidine-derived benzamide. Data sourced from a study on the lipophilicity effects of monofluorination.[1]
The data clearly demonstrates that in this specific molecular context, the introduction of a single fluorine atom at the C-4 position of the piperidine ring leads to a decrease in lipophilicity, as evidenced by the lower logP value of compound 1b compared to 1a .[1] This highlights the importance of empirical data over generalized assumptions in drug design.
Experimental Protocol: Shake-Flask Method for LogP Determination
The logP values presented in the case study were determined using the well-established shake-flask method. This technique directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which serve as surrogates for biological membranes and aqueous physiological compartments, respectively.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or rotator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: An aliquot of the stock solution is added to a vial containing a biphasic mixture of pre-saturated n-octanol and water.
-
Equilibration: The vials are sealed and agitated on a mechanical shaker for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: The vials are centrifuged to achieve complete separation of the n-octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.
Caption: Experimental workflow for the determination of LogP using the shake-flask method.
Logical Relationship: Fluorine Substitution and Lipophilicity
The observed decrease in lipophilicity upon fluorination in the case study can be attributed to the high electronegativity of the fluorine atom. This can lead to a more polarized C-F bond and potentially alter the molecule's overall dipole moment and solvation properties in a way that favors the aqueous phase.
Caption: Logical diagram illustrating the influence of fluorine substitution on lipophilicity.
Conclusion
The effect of fluorine substitution on the lipophilicity of phenylpiperidines is a complex phenomenon that defies simple generalizations. As demonstrated by the presented case study, monofluorination can lead to a decrease in logP, contrary to the often-expected increase. This underscores the critical need for empirical determination of physicochemical properties during the drug discovery process. The strategic placement of fluorine remains a powerful tool for fine-tuning the properties of phenylpiperidine-based drug candidates, but its application must be guided by experimental data to achieve the desired therapeutic profile. Researchers and drug development professionals are encouraged to consider the specific molecular context of fluorination and to rely on robust experimental methods for an accurate assessment of its impact on lipophilicity.
References
Validating the Mechanism of Action of 4-(4-Fluorophenyl)piperidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(4-Fluorophenyl)piperidine derivatives, detailing their mechanism of action, performance against alternative compounds, and supporting experimental data. The this compound moiety is a versatile structural scaffold utilized in the development of a wide array of biologically active compounds targeting various conditions, including neurological and central nervous system (CNS) disorders.[1]
The fluorination of the phenyl ring can enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity to target receptors.[1] This guide will delve into the multifaceted pharmacological profile of these derivatives, which have demonstrated significant activity at sigma receptors, dopamine transporters, and serotonin receptors, among others.
Comparative Analysis of Binding Affinities
The this compound scaffold has been incorporated into numerous derivatives, each exhibiting a unique binding profile. The following tables summarize the binding affinities (Ki, IC50) of representative compounds at various physiologically relevant targets.
Table 1: Binding Affinity of this compound Derivatives at Sigma Receptors
| Compound Reference | Derivative Class | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| Compound 1 | Piperidine/Piperazine-based | 3.2 | - | - |
| Haloperidol (Reference) | Butyrophenone | 2.5 | - | - |
| 4-fluorobenzoyl)piperidine derivative 7e | 4-Aroylpiperidine | Lower than Haloperidol | - | 2-3 fold greater than ref. 1 |
| 4-(α-hydroxyphenyl)piperidine derivative 8a | 4-(α-hydroxyphenyl)piperidine | Lower than Haloperidol | - | 2-3 fold greater than ref. 1 |
| 4-(α-hydroxyphenyl)piperidine derivative 8f | 4-(α-hydroxyphenyl)piperidine | Lower than Haloperidol | - | 2-3 fold greater than ref. 1 |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Phenoxymethylpiperidine | 4.3 | High | 0.03 (σ1/σ2) |
Data compiled from multiple sources.[2][3][4]
Table 2: Binding Affinity of this compound Derivatives at Monoamine Transporters
| Compound Reference | Derivative Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| GBR 12909 analogue | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3- phenylpropyl)piperidine | High Affinity | - | - |
| Analogue 9a | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | High Potency | Lower Affinity | - |
| Rimcazole | - | 248 | - | - |
| Analogue SH3/24 | Rimcazole Analogue | 14 | - | - |
| Analogue SH2/21 | Rimcazole Analogue | 114 | - | - |
| Analogue SH1/57 | Rimcazole Analogue | 1140 | - | - |
Data compiled from multiple sources.[5][6]
Table 3: Activity of this compound Derivatives at Other CNS Receptors
| Compound Reference | Target Receptor | Activity Type | pKi / pIC50 |
| ACP-103 | 5-HT2A | Inverse Agonist | 9.3 (pKi, membranes) |
| ACP-103 | 5-HT2A | Inverse Agonist | 9.70 (pKi, whole cells) |
| ACP-103 | 5-HT2A | Inverse Agonist | 8.7 (pIC50, R-SAT) |
| ACP-103 | 5-HT2C | Inverse Agonist | 8.80 (pKi, membranes) |
| ACP-103 | 5-HT2C | Inverse Agonist | 8.00 (pKi, whole cells) |
| ACP-103 | 5-HT2C | Inverse Agonist | 7.1 (pIC50, R-SAT) |
| Compound 14a | Dopamine D4 | Antagonist | Ki = 0.3 nM |
Data compiled from multiple sources.[7][8]
Key Signaling Pathways and Mechanisms of Action
The therapeutic and physiological effects of this compound derivatives are dictated by their interaction with specific signaling pathways. Understanding these pathways is crucial for predicting a compound's functional effects.
Sigma-1 Receptor Signaling
The sigma-1 receptor (σ1R) is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), which modulates calcium signaling through the IP3 receptor.[9] Upon agonist binding, the σ1R dissociates from its binding partner BiP and can interact with a variety of client proteins, including ion channels and other receptors, to modulate downstream signaling.[10] This modulation can impact cellular stress responses, neuronal survival, and plasticity, making σ1R a target for neurodegenerative diseases and psychiatric disorders.[11][12][13]
Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.
Dopamine Transporter (DAT) Regulation
The dopamine transporter (DAT) is a membrane-spanning protein that facilitates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[14][15] This process is crucial for terminating dopaminergic signaling. This compound derivatives that inhibit DAT block this reuptake, leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[16] The regulation of DAT is complex, involving protein kinases such as PKC and ERK, which can modulate the transporter's activity and trafficking to the cell membrane.[14][17]
Figure 2: Dopamine Transporter Inhibition Workflow.
5-HT2A Receptor Signaling
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/G11 pathway.[2] Agonist binding leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[4][18] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4] Some this compound derivatives act as inverse agonists at this receptor, which can be beneficial in treating psychosis.
Figure 3: Gq Protein Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from standard competitive radioligand binding assays used to determine the binding affinity (Ki) of a test compound.[8][10][19]
Objective: To determine the binding affinity of a this compound derivative for the human sigma-1 receptor.
Materials:
-
Test compound (this compound derivative)
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
Human sigma-1 receptor membrane preparation (from cell lines or tissue)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane preparation.
-
Competition Binding: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-HT2A_receptor [bionity.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 14. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 16. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Dopamine transporter trafficking: rapid response on demand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4-(4-Fluorophenyl)piperidine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-fluorophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). Its presence often confers favorable pharmacokinetic properties and potent interactions with specific biological targets. However, understanding the cross-reactivity, or off-target binding, of these compounds is critical for predicting potential side effects and ensuring therapeutic selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of key compounds based on the this compound and related structures, supported by experimental data and detailed methodologies.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki in nM) of two prominent drugs, Pimavanserin and GBR 12909, which feature a this compound or a closely related diaryl-piperazine moiety, respectively. Pimavanserin is an atypical antipsychotic, while GBR 12909 is a well-characterized dopamine reuptake inhibitor. The data is compiled from various in vitro radioligand binding assays.
Table 1: Cross-Reactivity Profile of Pimavanserin
| Receptor/Transporter | Binding Affinity (Ki, nM) | Primary Function |
| Serotonin 5-HT2A | 0.087 | Primary Target |
| Serotonin 5-HT2C | 0.44 | Serotonin Receptor |
| Sigma 1 | 120 | Orphan Receptor |
| Serotonin 5-HT2B | >300 | Serotonin Receptor |
| Dopamine D2 | >300 | Dopamine Receptor |
| Muscarinic Receptors | >300 | Cholinergic Receptors |
| Histaminergic Receptors | >300 | Histamine Receptors |
| Adrenergic Receptors | >300 | Adrenergic Receptors |
Data compiled from multiple sources indicating high selectivity for the 5-HT2A receptor.[1][2][3]
Table 2: Cross-Reactivity Profile of GBR 12909
| Receptor/Transporter | Binding Affinity (Ki, nM) | Primary Function |
| Dopamine Transporter (DAT) | 1 | Primary Target |
| Histamine H1 | ~20 | Histamine Receptor |
| Norepinephrine Transporter (NET) | >100 | Norepinephrine Transporter |
| Serotonin Transporter (SERT) | >100 | Serotonin Transporter |
| Dopamine D1 | >100 | Dopamine Receptor |
| Dopamine D2 | >100 | Dopamine Receptor |
| Serotonin 5-HT1A | >100 | Serotonin Receptor |
| Serotonin 5-HT2 | >100 | Serotonin Receptor |
| Alpha-1 Adrenergic | >100 | Adrenergic Receptor |
| Muscarinic Receptors | No effect at 3 µM | Cholinergic Receptors |
| GABA Receptors | No effect at 3 µM | GABAergic Receptors |
| Benzodiazepine Receptors | No effect at 3 µM | GABAergic Receptors |
Data compiled from studies highlighting GBR 12909 as a highly selective dopamine uptake inhibitor.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[5]
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the typical steps for determining the binding affinity (Ki) of a test compound.
1. Preparation of Reagents:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[6]
-
Radioligand Solution: A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors) is diluted in the assay buffer to a known concentration, typically at or below its Kd value.
-
Test Compound Solutions: The this compound based compound and other reference compounds are prepared as stock solutions in DMSO and then serially diluted in the assay buffer to achieve a range of concentrations.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume (e.g., 250 µL):
-
Membrane preparation (containing a specific amount of protein).
-
Radioligand solution.
-
Test compound at various concentrations (for competition curve), buffer with vehicle (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).[6]
-
-
The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[6]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in a solution like 0.3% polyethyleneimine).[6]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The filters containing the receptor-bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-reactivity profiling of this compound based compounds.
References
- 1. acadia.com [acadia.com]
- 2. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
QSAR studies of 4-(4-Fluorophenyl)piperidine derivatives as mu-opioid agonists
A comprehensive analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 4-(4-Fluorophenyl)piperidine derivatives reveals their potential as potent mu-opioid agonists. This guide provides a comparative overview of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field. While specific QSAR data for a broad range of this compound derivatives is not extensively available in the public domain, this guide draws upon data from structurally related piperidine derivatives to illustrate the key parameters and experimental outcomes in the development of mu-opioid agonists.
Comparative Analysis of Mu-Opioid Agonists
The development of effective mu-opioid agonists is a critical area of research for pain management. QSAR studies play a pivotal role by correlating the chemical structure of compounds with their biological activity, thereby guiding the design of more potent and safer analgesics. The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
Data Presentation: In Vitro and In Vivo Activity
The following table summarizes the in vitro binding affinity and in vivo analgesic effects of various piperidine derivatives and reference compounds. This data is essential for comparing the potency and efficacy of new chemical entities.
| Compound | Mu-Opioid Receptor Binding Affinity (Ki, nM) | In Vivo Analgesic Effect (ED50, mg/kg) | Reference Compound(s) |
| Benzylpiperidine Derivative 52 | 56.4 | 4.04 (Abdominal contraction test) | Oxycodone |
| 6.88 (Carrageenan-induced pain) | |||
| 7.62 (CFA-induced chronic pain) | |||
| Morphine | ~1-10 (Varies by assay) | ~5-10 (Tail-flick test) | - |
| Fentanyl | ~0.1-1 (Varies by assay) | ~0.02-0.05 (Tail-flick test) | - |
Note: Data for Benzylpiperidine Derivative 52 is sourced from a study on dual MOR/σ1R ligands to exemplify typical data presentation[1]. Data for Morphine and Fentanyl are approximate values from general pharmacological knowledge[2]. Specific values can vary based on experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings in drug discovery.
Mu-Opioid Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]DAMGO) for binding to membranes prepared from cells expressing the mu-opioid receptor. The amount of radioligand displaced by the test compound is measured to determine its inhibitory concentration (IC50), which is then used to calculate the binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [3H]DAMGO (a selective mu-opioid agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Incubation Buffer: Tris-HCl buffer with MgCl2.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of the test compound in the incubation buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand ([3H]DAMGO) at a fixed concentration (e.g., 0.5 nM), and the test compound at various concentrations.
-
Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[3].
In Vivo Analgesic Assay: Tail-Flick Test
This is a common method to assess the analgesic properties of a compound in animals by measuring their response to a thermal pain stimulus[4].
Principle: A heat source is applied to the animal's tail, and the time it takes for the animal to flick its tail away (latency) is measured. Analgesic compounds increase this latency time.
Materials:
-
Tail-flick apparatus (with a radiant heat source or hot water bath).
-
Test animals (typically mice or rats).
-
Test compound and vehicle control.
-
Reference analgesic (e.g., Morphine).
Protocol:
-
Acclimatization: Allow the animals to acclimatize to the testing environment.
-
Baseline Measurement: Gently restrain the animal and place its tail over the heat source. Measure the baseline tail-flick latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage[5].
-
Compound Administration: Administer the test compound, vehicle, or reference drug to different groups of animals (e.g., via intraperitoneal injection).
-
Post-treatment Measurement: At specific time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again[5].
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to the baseline and the vehicle control group. The data is often used to calculate the ED50, which is the dose of the drug that produces a maximal effect in 50% of the animals.
Visualizations: Workflows and Signaling Pathways
QSAR Study Workflow
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Mu-Opioid Receptor Signaling Pathway
Caption: The primary signaling pathways activated by a mu-opioid receptor agonist.
Conclusion
The development of this compound derivatives as mu-opioid agonists represents a promising avenue for the discovery of novel analgesics. QSAR studies are instrumental in this process, providing a rational basis for lead optimization. The methodologies outlined in this guide for in vitro and in vivo testing are fundamental to characterizing the pharmacological profile of these compounds. While comprehensive public data on this specific class of compounds is sparse, the principles and comparative data from related series underscore the importance of a multi-faceted approach, combining computational modeling with robust experimental validation, to advance the development of safer and more effective pain therapeutics.
References
- 1. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 4-(4-Fluorophenyl)piperidine: A Procedural Guide
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4-(4-Fluorophenyl)piperidine, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard and Precautionary Data
Proper disposal begins with a thorough understanding of the chemical's hazards. This compound is associated with significant health risks. The following table summarizes its primary hazard classifications and corresponding precautionary statements as identified in safety data sheets (SDS).
| Hazard Classification | GHS Hazard Code | Precautionary Statements (P-phrases) |
| Harmful if swallowed | H302 | P264, P270, P301+P310, P330, P501[1][2] |
| Causes skin irritation | H315 | P264, P280, P302+P352, P332+P317, P362+P364[3][4] |
| Causes serious eye irritation/damage | H319 / H318 | P280, P305+P351+P338[3][4][5] |
| May cause respiratory irritation | H335 | P261, P271, P304+P340, P319, P403+P233[4][5] |
| Harmful if inhaled | H332 | P261, P271, P304+P340, P319[3][5] |
Standard Operating Procedure for Disposal
This protocol outlines the required steps for the safe disposal of this compound waste and its containers.
Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical for disposal, ensure all necessary safety measures are in place.
-
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] An eyewash station and safety shower must be readily accessible.[6][7]
-
Required PPE:
Chemical Waste Disposal
Disposing of the chemical itself requires adherence to hazardous waste regulations.
-
Step 1: Waste Collection:
-
Step 2: Storage:
-
Step 3: Final Disposal:
Contaminated Container Disposal
Empty containers that held this compound must be decontaminated before disposal.
-
Step 1: Decontamination:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous chemical waste and add it to your designated waste container for this compound.
-
-
Step 2: Final Disposal of Container:
Emergency Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Secure:
-
Step 2: Control and Contain:
-
Step 3: Cleanup:
-
Step 4: Disposal of Cleanup Debris:
-
Step 5: Decontaminate Area:
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. keyorganics.net [keyorganics.net]
Essential Safety and Operational Guide for 4-(4-Fluorophenyl)piperidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)piperidine. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. GHS (Globally Harmonized System) classifications indicate that it is harmful if swallowed, comes in contact with skin, or is inhaled.[1][2] It is known to cause skin irritation and can lead to serious eye irritation or damage.[1][2] Some related piperidine compounds are classified as toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[3][4][5][6]
Primary Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation)[1]
It is imperative to handle this substance in a well-ventilated area and avoid the formation of dust and aerosols.[2][7]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][7] A face shield may also be required. | To protect against splashes and dust, preventing serious eye irritation or damage.[1][2][9] |
| Skin Protection | Chemical-resistant, impervious clothing (e.g., lab coat, coveralls).[2][10] Fire/flame resistant clothing may be necessary.[2] | To prevent skin contact, which can cause irritation and toxicity.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[11] Gloves must be inspected before use.[2][7] Double gloving is recommended.[9][12] | To prevent dermal absorption. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[9][12] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or vapors are likely, use a NIOSH-approved air-purifying respirator.[7][10][11] | To prevent inhalation, which can be harmful and cause respiratory irritation.[1][2][7] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound during laboratory operations.
Caption: Decision diagram for responding to spills and exposures.
Spill Cleanup Protocol:
-
Minor Spills:
-
Ensure the area is well-ventilated and remove all sources of ignition. [2] 2. Wearing appropriate PPE (respirator, gloves, goggles, protective clothing), contain the spill. [2] 3. Use an inert absorbent material to clean up. Avoid creating dust. [7] 4. Collect the material into a suitable, closed container for disposal. [2][7] 5. Clean the spill area thoroughly.
-
-
Major Spills:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical help if the person feels unwell. [2]* Skin Contact: Immediately remove contaminated clothing. [3]Wash the affected area with plenty of soap and water for at least 15 minutes. [11]Seek medical attention if irritation occurs or persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [11]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. [3]Rinse mouth with water. [2]Never give anything by mouth to an unconscious person. Seek immediate medical attention. [11]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
References
- 1. This compound | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. biosynth.com [biosynth.com]
- 12. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
